Product packaging for Citral oxime(Cat. No.:CAS No. 13372-77-5)

Citral oxime

Cat. No.: B1669102
CAS No.: 13372-77-5
M. Wt: 167.25 g/mol
InChI Key: LXFKDMGMYAHNAQ-WAKDDQPJSA-N
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Description

Citral oxime is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B1669102 Citral oxime CAS No. 13372-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13372-77-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8-

InChI Key

LXFKDMGMYAHNAQ-WAKDDQPJSA-N

SMILES

CC(=CCCC(=CC=NO)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=N\O)/C)C

Canonical SMILES

CC(=CCCC(=CC=NO)C)C

Appearance

Solid powder

Other CAS No.

13372-77-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Citral oxime;  AI3-12094;  AI3 12094;  AI312094

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Citral Oxime from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of citral oxime, a valuable chemical intermediate, utilizing citral derived from natural plant sources. It details the extraction of citral, its conversion to this compound through various methodologies, and the subsequent applications of the product, particularly in the fields of fragrance and drug development. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development efforts.

Part 1: Sourcing Citral from Natural Products

Citral is a monoterpene aldehyde renowned for its strong lemon aroma.[1][2] It exists as a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B).[3] The most abundant and commercially viable natural sources for citral are the essential oils of specific plants.

Key natural sources for citral extraction include:

  • Lemongrass (Cymbopogon citratus) : The most significant commercial source, with essential oil containing 70-85% citral.[1][4]

  • Eucalyptus citriodora : The essential oil is a valuable source of citral.[5][6]

  • Lippia multiflora : Another plant whose essential oil is rich in citral.[5][6]

  • Lemon, Lime, and Orange : The peels of these citrus fruits contain citral, which contributes significantly to their characteristic aroma, although in smaller quantities compared to lemongrass.[1][3]

The primary method for extracting citral-rich essential oils from these plant materials on a laboratory or industrial scale is steam distillation.[4][7]

Table 1: Citral Content in Essential Oils from Various Natural Sources
Natural SourcePlant FamilyTypical Citral Content (%)References
Lemongrass (Cymbopogon citratus)Poaceae70 - 85%[4][5][6]
Eucalyptus citriodoraMyrtaceaeHigh[5][6]
Lippia multifloraVerbenaceaeHigh[5][6]
Lemon Peel (Citrus limon)RutaceaeLower; major component is limonene[1]
Experimental Protocol: Extraction of Citral by Steam Distillation

This protocol describes a general method for extracting citral-rich essential oil from plant material, such as lemongrass.

Materials and Equipment:

  • Fresh or dried plant material (e.g., lemongrass leaves)

  • Steam distillation apparatus (still, condenser, receiving flask/essencier)[7]

  • Heating mantle or steam generator

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glassware for storage

Procedure:

  • Preparation of Plant Material : Chop or shred the plant material to increase the surface area, making the oils more accessible to the steam.[7]

  • Apparatus Setup : Assemble the steam distillation apparatus. Place the prepared plant material into the still on a grid above the water level.[4]

  • Distillation : Heat the water to generate steam, which then passes through the plant material, volatilizing the essential oils.

  • Condensation : The steam and oil vapor mixture is directed through a water-cooled condenser, where it condenses back into a liquid.[7]

  • Separation : The distillate, a mixture of essential oil and hydrosol (aqueous component), is collected in a receiving flask or essencier. The essential oil, being less dense than water, will form a layer on top.

  • Isolation : Use a separatory funnel to separate the oil layer from the aqueous hydrosol layer.[7][8]

  • Drying : Dry the isolated essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage : Store the purified essential oil in a sealed, dark glass vial, preferably at a low temperature, to prevent degradation.

Visualization: Citral Extraction Workflow

cluster_extraction Extraction of Citral from Natural Source Plant Plant Material (e.g., Lemongrass) Distill Steam Distillation Plant->Distill Steam Collect Collection of Distillate Distill->Collect Cooling Separate Separation (Oil/Hydrosol) Collect->Separate Dry Drying (Anhydrous Na₂SO₄) Separate->Dry Citral Purified Citral-Rich Essential Oil Dry->Citral

Caption: Workflow for the extraction of citral-rich essential oil.

Part 2: Synthesis of this compound

This compound is synthesized via an oximation reaction, which involves the condensation of the aldehyde group in citral with hydroxylamine.[9][10] The reaction typically uses hydroxylamine hydrochloride, with a base to neutralize the HCl released.

Table 2: Comparison of this compound Synthesis Methodologies
ParameterConventional MethodReference
Reagents Citral, Hydroxylamine Hydrochloride, Sodium Bicarbonate[9]
Solvent Water[9]
Temperature 50 - 60 °C[9]
Reaction Time 2 - 5 hours[9]
Purity 95 - 99% (from essential oil extracts)[5][6]
Yield Quantitative conversion reported[5][6]
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented synthesis method.[9]

Materials and Equipment:

  • Citral (or citral-rich essential oil)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reactant Preparation :

    • Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in 5 mL of deionized water in a round-bottom flask.

    • In a separate beaker, dissolve sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in 10 mL of deionized water.

  • Reaction :

    • Begin stirring the citral-hydroxylamine solution and heat to 55°C.

    • Slowly add the sodium bicarbonate solution dropwise to the reaction mixture.

    • Maintain the temperature at 55°C and continue stirring for 2-5 hours. Monitor the reaction's completion using TLC. The formation of a solid precipitate may be observed.

  • Work-up and Extraction :

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous layer with diethyl ether (e.g., 3 x 20 mL).

    • Combine the organic extracts in a separatory funnel.

  • Purification :

    • Wash the combined organic phase with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • Further Purification (Optional) : If necessary, the crude product can be further purified by silica gel column chromatography to obtain the target compound with high purity.[9]

Visualization: this compound Synthesis Workflow

cluster_synthesis Synthesis of this compound Citral Citral Reaction Reaction (55°C, 2-5h) Citral->Reaction Reagents Hydroxylamine HCl Sodium Bicarbonate Water Reagents->Reaction Extract Solvent Extraction (Diethyl Ether) Reaction->Extract Cooldown Dry Drying & Concentration Extract->Dry Product This compound Dry->Product

Caption: General workflow for the synthesis of this compound.

Part 3: Applications in Drug Development and Fragrance Industry

This compound is not merely an endpoint but a versatile chemical intermediate. Its stability compared to the parent aldehyde makes it a valuable precursor for other compounds.

  • Fragrance Industry : this compound is a key intermediate in the synthesis of geranyl nitrile, an oxidation-stable fragrance compound with a lemon-like scent.[10] This conversion is typically achieved through dehydration, often using acetic anhydride.

  • Agrochemical and Pharmaceutical Research : Derivatives of this compound, such as this compound esters, have demonstrated biological activity. For instance, citral phenylbutyrate oxime esters have been synthesized and shown to have a significant inhibitory effect on the growth of Aspergillus flavus and the biosynthesis of aflatoxin, a potent mycotoxin.[9] This suggests potential applications in developing new antifungal agents or food preservatives.

Visualization: Application Pathway of this compound

cluster_pathway This compound Application Pathway Source Natural Sources (e.g., Lemongrass) Citral Citral Source->Citral Extraction Oxime This compound Citral->Oxime Oximation Derivatives Derivatives (Esters, Nitriles) Oxime->Derivatives Esterification/ Dehydration Apps Applications Derivatives->Apps Formulation

Caption: Logical pathway from natural source to final applications.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Citral Oxime Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral, a key component of several essential oils, is an acyclic monoterpene aldehyde existing as a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer).[1][2][3] The reaction of citral with hydroxylamine hydrochloride results in the formation of citral oxime, a compound with significant applications in the fragrance industry and as a precursor for other chemical syntheses.[4] Critically, the oximation of citral, which itself is a mixture of isomers, leads to a mixture of four diastereomeric oximes.[1][4][5] This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to these isomers, tailored for a scientific audience.

Chemical Structure and Stereoisomerism

The reaction between citral and hydroxylamine introduces a new stereocenter at the C=N double bond of the oxime, which can exist in either an E (anti) or Z (syn) configuration. Combined with the pre-existing E/Z isomerism of the C2=C3 double bond in the parent citral molecule, this results in four possible stereoisomers of this compound.[1][5]

The four diastereomers are:

  • (1E,2E)-3,7-dimethylocta-2,6-dienal oxime

  • (1Z,2E)-3,7-dimethylocta-2,6-dienal oxime

  • (1E,2Z)-3,7-dimethylocta-2,6-dienal oxime

  • (1Z,2Z)-3,7-dimethylocta-2,6-dienal oxime

Under typical oximation conditions, the configuration of the C2=C3 double bond from the starting citral isomer (geranial or neral) is retained.[1][6] However, prolonged standing of the purified oximes in solution (e.g., CDCl3 or DMSO-d6) can lead to isomerization of the C=N bond, eventually reaching an equilibrium ratio of the syn and anti isomers.[1][5]

Physicochemical and Spectroscopic Properties

Spectroscopic Data Summary
PropertyDescriptionSource
Molecular Formula C₁₀H₁₇NO[4][7][8]
Molecular Weight 167.25 g/mol [4][7][8]
¹H NMR The oxime proton (CH=NOH) typically appears in the range of δ 8.2–8.5 ppm. Signals for the conjugated diene system are observed between δ 5.1–5.4 ppm. Detailed 1D and 2D NMR data have been used for the full assignment of each of the four separated stereoisomers.[1][7]
IR Spectroscopy The presence of the N-O stretch is confirmed by a band in the region of 950–970 cm⁻¹. The C=N stretch appears around 1645-1635 cm⁻¹, and the C=C stretch is observed at approximately 1670-1665 cm⁻¹.[1][7]
Mass Spectrometry High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 167.131 Da. Electron Ionization (EI) mass spectrometry shows a characteristic fragmentation pattern that can be used for structural verification.[7]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, ranging from traditional solution-phase reactions to more modern solvent-free approaches.

Aqueous-Phase Synthesis

This method involves the reaction of citral with hydroxylamine hydrochloride in an aqueous medium with a base to control the pH.

Methodology:

  • Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in water (e.g., 5 mL).[9]

  • Separately, dissolve sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in water (e.g., 10 mL).[9]

  • Slowly add the sodium bicarbonate solution dropwise to the citral-hydroxylamine hydrochloride mixture.[9]

  • Stir the reaction mixture at a controlled temperature, typically between 50-60°C, for 2-5 hours.[6][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ether).[9]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[9]

  • The resulting mixture of oxime isomers can be separated by silica gel column chromatography to obtain the pure diastereomers.[1]

Alcohol-Based Solution-Phase Synthesis

A common method utilizing an alcoholic solvent to facilitate the reaction.

Methodology:

  • Combine citral (e.g., 0.21 mol), hydroxylamine hydrochloride (e.g., 0.27 mol), and a base such as sodium bicarbonate (e.g., 0.28 mol) in 96% ethanol (e.g., 75 mL).[6]

  • Reflux the mixture for approximately 1 hour.[6]

  • After the reaction is complete, the product can be isolated through standard work-up procedures, which may include removal of the solvent, extraction, and purification by chromatography.

Solvent-Free Mechanochemical Synthesis

A green chemistry approach that minimizes or eliminates the use of solvents.

Methodology:

  • Grind citral with hydroxylamine hydrochloride and a solid base like sodium hydroxide (NaOH) in a mortar and pestle at room temperature.[1][6]

  • Monitor the reaction progress by TLC.[6]

  • After grinding is complete, the product mixture is typically worked up by pouring it into water, followed by filtration and/or extraction to isolate the crude product.[6]

  • Purification of the individual isomers is then carried out using column chromatography.[1]

Logical and Experimental Workflows

The following diagrams illustrate the key processes in the study of this compound isomers.

G Synthesis and Isomer Separation Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Citral Citral ((E/Z)-Isomer Mixture) Reaction Oximation Reaction (Aqueous, Alcoholic, or Mechanochemical) Citral->Reaction Reagents NH2OH·HCl Base (e.g., NaOH, NaHCO3) Solvent (optional) Reagents->Reaction Crude Crude Product (Mixture of 4 Diastereomers) Reaction->Crude Work-up Chroma Silica Gel Column Chromatography Crude->Chroma Isomers Pure Isomers ((1E,2E), (1Z,2E), (1E,2Z), (1Z,2Z)) Chroma->Isomers Analysis Spectroscopic Analysis (NMR, IR, MS) Isomers->Analysis

Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.

G Isomerization of the C=N Bond in Citral Oximes cluster_E (2E)-Series (from Geranial) cluster_Z (2Z)-Series (from Neral) E_anti (1E,2E)-Oxime (anti) E_syn (1Z,2E)-Oxime (syn) E_anti->E_syn Isomerization in solution Z_anti (1E,2Z)-Oxime (anti) Z_syn (1Z,2Z)-Oxime (syn) Z_anti->Z_syn Isomerization in solution note The C2=C3 bond configuration remains unaltered during C=N bond isomerization.

Caption: Isomerization equilibrium between syn and anti forms of citral oximes.

Biological Activity and Applications

While citral itself exhibits a broad range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, detailed studies on the specific biological activities of the individual this compound isomers are less common.[10][11][12] However, derivatives of this compound have shown enhanced antimicrobial effects. For example, a citral phenylbutyrate oxime ester derivative demonstrated significantly higher inhibition of Aspergillus flavus compared to unmodified citral.[7] This suggests that the oxime functional group is a valuable point for chemical modification to develop new bioactive compounds. The primary industrial application of this compound is as an intermediate in the synthesis of geranyl nitrile, a more stable fragrance compound.[4]

Conclusion

The oximation of citral yields a complex mixture of four diastereomeric oximes. The successful separation and characterization of these isomers have been achieved, providing a solid foundation for further research. The detailed experimental protocols for their synthesis offer flexibility in terms of reaction conditions, including environmentally benign solvent-free methods. While the primary application of this compound remains in the fragrance industry, the potential for its derivatives in antimicrobial applications presents a promising avenue for future drug development research. This guide provides the foundational chemical knowledge necessary for scientists to explore these possibilities.

References

Spectroscopic Analysis of E/Z Isomers of Citral Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the E (Geranial oxime) and Z (Neral oxime) isomers of citral oxime. Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented in a comparative format for easy reference. Furthermore, this document outlines the experimental protocols for the synthesis and separation of these isomers, crucial for their application in research and development.

Introduction

Citral, a key component of lemongrass oil, is a mixture of two geometric isomers, geranial (E-citral) and neral (Z-citral). The oximation of citral results in the formation of four possible stereoisomeric oximes: (E,E)-citral oxime, (E,Z)-citral oxime, (Z,E)-citral oxime, and (Z,Z)-citral oxime. The distinct spatial arrangement of the hydroxyl group relative to the C=N double bond in the E and Z isomers of the oxime functional group leads to different spectroscopic properties and potentially different biological activities. A thorough characterization of these isomers is therefore essential for their use in synthetic chemistry and drug discovery.

Experimental Protocols

Synthesis of Citral Oximes

A common method for the synthesis of citral oximes involves the reaction of citral with hydroxylamine hydrochloride.[1]

Materials:

  • Citral (a mixture of E and Z isomers)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Solvent (e.g., ethanol, water)

Procedure:

  • Hydroxylamine hydrochloride is dissolved in a suitable solvent.

  • A solution of sodium hydroxide is added to neutralize the hydrochloride and generate free hydroxylamine.

  • Citral is then added to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with water to remove inorganic byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield a mixture of the E and Z this compound isomers.[1]

Isomer Separation

The separation of the E and Z isomers of this compound is typically achieved by column chromatography on silica gel.[1]

Procedure:

  • A silica gel column is prepared using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • The crude mixture of this compound isomers is loaded onto the column.

  • The isomers are eluted from the column with the chosen solvent system. The polarity of the isomers may differ slightly, allowing for their separation.

  • Fractions are collected and analyzed by TLC to identify the pure isomers.

  • Fractions containing the pure E and Z isomers are combined separately, and the solvent is evaporated to yield the isolated isomers.[1]

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for the E and Z isomers of this compound. The data is compiled from scholarly sources and provides a basis for the identification and characterization of these compounds.

¹H NMR Spectral Data (in CDCl₃)
Proton (E)-Citral Oxime (Geranial oxime) δ (ppm) (Z)-Citral Oxime (Neral oxime) δ (ppm)
H-1 (CH=N)8.10 (d)7.40 (d)
H-2 (C=CH)5.85 (d)5.95 (d)
H-4~2.20 (m)~2.20 (m)
H-5~2.10 (m)~2.10 (m)
H-6 (=CH)5.09 (t)5.09 (t)
CH₃-81.68 (s)1.68 (s)
CH₃-91.60 (s)1.60 (s)
CH₃-102.15 (s)1.95 (s)
N-OHVariableVariable

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet). Precise values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data (in CDCl₃)
Carbon (E)-Citral Oxime (Geranial oxime) δ (ppm) (Z)-Citral Oxime (Neral oxime) δ (ppm)
C-1 (CH=N)~150~149
C-2 (C=CH)~118~119
C-3 (C-CH₃)~142~141
C-4~40~32
C-5~26~27
C-6 (=CH)~123~123
C-7 (C(CH₃)₂)~132~132
C-825.725.7
C-917.717.7
C-1017.624.5

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Assignments are based on typical values for similar structures and may require 2D NMR for definitive confirmation.

IR Spectral Data
Functional Group (E)-Citral Oxime (Geranial oxime) Wavenumber (cm⁻¹) (Z)-Citral Oxime (Neral oxime) Wavenumber (cm⁻¹)
O-H stretch (oxime)~3300-3100 (broad)~3300-3100 (broad)
C-H stretch (alkene)~3020~3020
C-H stretch (alkane)~2970-2850~2970-2850
C=N stretch (oxime)~1650~1650
C=C stretch (alkene)~1610~1610
N-O stretch~940~940

Note: IR data indicates the presence of key functional groups. The broadness of the O-H stretch is characteristic of hydrogen bonding.[1]

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the preparation and analysis of E/Z this compound isomers.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis Citral Citral (E/Z mixture) Reaction Oximation Reaction Citral->Reaction Reagents NH2OH·HCl, Base Reagents->Reaction Crude_Product Crude this compound (E/Z mixture) Reaction->Crude_Product Column Silica Gel Column Chromatography Crude_Product->Column E_Isomer Pure E-Isomer Column->E_Isomer Z_Isomer Pure Z-Isomer Column->Z_Isomer NMR NMR Spectroscopy (1H, 13C) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR Z_Isomer->NMR Z_Isomer->IR

Caption: Experimental workflow for the synthesis, separation, and analysis of E/Z this compound isomers.

isomer_relationship Citral Citral Geranial Geranial (E-Citral) Citral->Geranial Isomer Neral Neral (Z-Citral) Citral->Neral Isomer Oximation Oximation Geranial->Oximation Neral->Oximation E_Oxime (E)-Citral Oxime Oximation->E_Oxime Z_Oxime (Z)-Citral Oxime Oximation->Z_Oxime

References

"Physical and chemical properties of Citral oxime"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Citral Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information on this compound.

Core Physicochemical Properties

This compound, systematically named (NE)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine, is a derivative of citral.[1] It is an organic compound that exists as a mixture of stereoisomers due to the geometric isomerism of the parent citral (neral and geranial) and the oxime functional group.[1][2][3] The following table summarizes its key quantitative physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO[1][4]
Molecular Weight 167.25 g/mol [1][4]
Exact Mass 167.131014166 Da[3][4]
Boiling Point 270.3°C at 760 mmHg[1]
Density 0.86 g/cm³[1]
LogP (Partition Coefficient) 3.14[1], 3.3[4][1][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 4[4]
Solubility Soluble in DMSO and ethanol.[1]

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the structural elucidation and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a key technique for characterizing this compound. The oxime proton typically shows a distinct signal in the range of δ 8.2–8.5 ppm.[1] Signals corresponding to the conjugated diene system are observed between δ 5.1–5.4 ppm.[1] Detailed 1D and 2D-NMR spectroscopy has been used to characterize the individual stereoisomers in different deuterated solvents.[5]

  • Infrared (IR) Spectroscopy : The presence of the N-O stretch in the IR spectrum, typically found in the range of 950–970 cm⁻¹, confirms the oxime functional group.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) data confirms the molecular formula of this compound, C₁₀H₁₇NO, with an exact mass of approximately 167.131 Da.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the reaction mixture and separate the E/Z stereoisomers.[5][6] It has been noted that high temperatures in the GC injector can cause partial dehydration of the oxime to the corresponding nitrile.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oximation of citral, which is a condensation reaction with hydroxylamine hydrochloride in the presence of a base.[1][2]

Materials:

  • Citral (mixture of geranial and neral)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Ethanol (96%) or Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citral and hydroxylamine hydrochloride in a suitable solvent (e.g., 96% ethanol or water).[2] A typical molar ratio of citral to hydroxylamine hydrochloride is in the range of 1:1.3 to 1:1.5.[2][7]

  • Addition of Base: Slowly add a solution of a base, such as sodium bicarbonate, to the reaction mixture.[2][7] The molar ratio of the base to citral is typically similar to that of hydroxylamine hydrochloride.[2][7]

  • Reaction Conditions: The reaction mixture is stirred and heated. A common temperature range is 50-60°C for 2-5 hours.[2][7] Alternatively, the mixture can be refluxed for about 1 hour.[2]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the reaction is performed in an aqueous medium, the product is extracted with an organic solvent like diethyl ether.[2][7] The organic layers are combined.

  • Purification: The combined organic phase is washed with water and saturated sodium chloride solution.[7] It is then dried over anhydrous sodium sulfate.[7] After filtration, the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: Further purification can be achieved by silica gel column chromatography to obtain pure this compound as a yellow oily liquid.[2][7] All four stereoisomers can be isolated in a pure state using isocratic silica-gel column chromatography.[5]

Chemical Properties and Reactivity

  • Stereoisomerism: this compound exists as a mixture of four diastereomers due to the (E/Z) isomerism at the C2=C3 double bond inherited from citral and the (E/Z) isomerism of the C=N oxime bond.[3][5] These isomers can be separated by chromatographic techniques.[3][5] Prolonged standing of pure oxime isomers in solution can lead to isomerization of the C=N bond.[5]

  • Dehydration: this compound can be dehydrated to form geranyl nitrile, a compound valued in the fragrance industry for its stability.[2][3] Acetic anhydride is a commonly used dehydrating agent for this conversion.[2][3]

  • Esterification: The oxime group can undergo esterification with carboxylic acid anhydrides or chlorides to form this compound esters.[2][3] These derivatives also have applications in the fragrance industry.[3]

  • Reactivity: The conjugated diene system and the oxime group make this compound reactive towards both nucleophiles and electrophiles.[1] Density Functional Theory (DFT) calculations have indicated that the nitrogen atom of the oxime is the primary site for electrophilic attack.[1]

Mandatory Visualizations

Synthesis_of_Citral_Oxime Citral Citral (C₁₀H₁₆O) Reaction_Mixture Reaction Mixture Citral->Reaction_Mixture Hydroxylamine_HCl Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine_HCl->Reaction_Mixture Base Base (e.g., NaHCO₃) Base->Reaction_Mixture Solvent Solvent (Ethanol/Water) Solvent->Reaction_Mixture Heating 50-60°C (or Reflux) Reaction_Mixture->Heating Stirring Citral_Oxime This compound (C₁₀H₁₇NO) Heating->Citral_Oxime Oximation

Caption: Experimental workflow for the synthesis of this compound.

Stereoisomers_of_Citral_Oxime cluster_citral Citral Isomers cluster_oxime This compound Diastereomers Geranial Geranial ((E)-isomer) E_E_Oxime (1E,2E)-Oxime Geranial->E_E_Oxime Oximation E_Z_Oxime (1Z,2E)-Oxime Geranial->E_Z_Oxime Oximation Neral Neral ((Z)-isomer) Z_E_Oxime (1E,2Z)-Oxime Neral->Z_E_Oxime Oximation Z_Z_Oxime (1Z,2Z)-Oxime Neral->Z_Z_Oxime Oximation E_E_Oxime->E_Z_Oxime Isomerization (C=N bond) Z_E_Oxime->Z_Z_Oxime Isomerization (C=N bond)

Caption: Formation of this compound stereoisomers from Citral isomers.

References

"Mechanism of Citral oximation reaction"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Citral Oximation

Abstract

The oximation of citral, a key acyclic monoterpenoid aldehyde, is a fundamental reaction in synthetic organic chemistry, pivotal for both analytical determination and as a gateway to synthesizing valuable fragrance compounds and pharmaceutical intermediates. This technical guide provides a comprehensive examination of the citral oximation reaction mechanism, supported by kinetic data, detailed experimental protocols, and mechanistic diagrams. It is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this transformation.

Introduction

Citral (C₁₀H₁₆O) is a naturally occurring mixture of two geometric isomers, Geranial (trans or E-isomer) and Neral (cis or Z-isomer). As an α,β-unsaturated aldehyde, its reactivity is of significant interest. The reaction of citral with hydroxylamine (NH₂OH) to form citral oxime is a classic condensation reaction that serves as a definitive test for the carbonyl group.[1][2] The resulting oxime is a stable derivative and a crucial intermediate for synthesizing other compounds, such as geranonitrile (lemonile), a valuable fragrance ingredient.[3] Understanding the underlying mechanism, kinetics, and stereochemical outcomes of this reaction is essential for optimizing synthetic routes and controlling product formation.

The Core Reaction: Nucleophilic Addition-Elimination

The oximation of an aldehyde is a two-stage process involving a nucleophilic addition followed by an elimination (dehydration) step. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the final oxime product, characterized by a C=N double bond.[4][5]

The overall reaction is as follows:

Citral + Hydroxylamine → this compound + Water

Detailed Reaction Mechanism

The reaction proceeds through several distinct steps, which are outlined below and illustrated in the accompanying diagram.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the partially positive carbonyl carbon of citral. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate (a carbinolamine).[5]

  • Proton Transfer: An intramolecular or intermolecular proton transfer occurs. The negatively charged oxygen atom is protonated, often by abstracting a proton from the now positively charged nitrogen atom, to form a neutral carbinolamine intermediate.[4][5] This step is crucial as it converts the hydroxyl group into a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom initiates the elimination of water. As the C=N double bond forms, the protonated hydroxyl group departs as a water molecule.[6]

  • Deprotonation: A base (such as water or another hydroxylamine molecule) removes a proton from the nitrogen atom to yield the final, neutral oxime product.[6]

G Figure 1: General Mechanism of Citral Oximation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Citral Citral (Aldehyde) Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Citral->Tetrahedral_Intermediate 1. Nucleophilic     Attack Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Tetrahedral_Intermediate Protonated_Intermediate Protonated Carbinolamine Tetrahedral_Intermediate->Protonated_Intermediate 2. Proton     Transfer Oxime This compound Protonated_Intermediate->Oxime 3. Dehydration Water Water (H₂O) Protonated_Intermediate->Water

Figure 1: A logical diagram of the steps in the citral oximation reaction.

Stereochemistry

Since citral exists as a mixture of E (Geranial) and Z (Neral) isomers at the C2-C3 double bond, and the resulting oxime has a C=N double bond, multiple stereoisomers of the product can be formed. The reaction produces a mixture of four diastereomeric oximes: (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z).[7] The configuration of the C2-C3 double bond does not change during the oximation. However, prolonged standing of the purified oximes in solution can lead to isomerization around the C=N bond, resulting in an equilibrium mixture of syn and anti isomers.[7]

Reaction Kinetics and Catalysis

The formation of oximes from aldehydes at neutral pH is typically a slow reaction.[8] The rate-limiting step is often the dehydration of the carbinolamine intermediate. The reaction rate can be significantly influenced by pH and the presence of catalysts.

Aniline Catalysis

Aniline and its derivatives are effective catalysts for oximation reactions. The catalytic cycle involves the formation of a protonated Schiff base (an iminium ion) from the aldehyde and aniline. This intermediate is more electrophilic and thus more reactive towards the nucleophilic attack by hydroxylamine than the original protonated carbonyl group. This transamination pathway greatly accelerates the overall reaction rate.[8][9]

G Figure 2: Aniline-Catalyzed Oximation Pathway Citral Citral Schiff_Base Protonated Schiff Base (Iminium Ion) Citral->Schiff_Base Aniline Aniline Catalyst Aniline->Schiff_Base Oxime_Product This compound Schiff_Base->Oxime_Product Transamination Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_Product Aniline_Regen Aniline (Regenerated) Oxime_Product->Aniline_Regen

Figure 2: Logical flow of the aniline-catalyzed oximation of citral.

Quantitative Kinetic Data

Kinetic studies highlight the difference in reactivity between various carbonyl compounds and the significant rate enhancement provided by catalysts. Citral, being a conjugated aldehyde, reacts more slowly than a saturated aldehyde like dodecanal.[8] Ketones react at a rate several orders of magnitude slower than aldehydes.[8]

Carbonyl CompoundCatalystCatalyst Conc. (mM)Observed Rate Constant (k_obs) (M⁻¹·s⁻¹)Reference
CitralAniline5048.6[8]
2-PentanoneAniline1000.082[8]
DodecanalAniline100~100 (estimated from graph)[8]
Benzaldehydem-Phenylenediamine (mPDA)10027.0[8]
BenzaldehydeAniline10010.3[8]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two distinct protocols found in the literature.

Protocol 1: Aqueous Bicarbonate Method

This method utilizes a basic aqueous solution to facilitate the reaction.

  • Reagents: Citral, hydroxylamine hydrochloride (NH₂OH·HCl), sodium bicarbonate (NaHCO₃), water.

  • Methodology:

    • Dissolve citral and hydroxylamine hydrochloride in water. The molar ratio of citral to NH₂OH·HCl to NaHCO₃ should be approximately 1:1.4:1.4.[10]

    • Add an aqueous solution of sodium bicarbonate dropwise to the reaction mixture.

    • Stir the reaction mixture at a temperature of 50-60 °C for 2 to 5 hours.[10]

    • After the reaction is complete, perform a standard workup, which typically involves extraction with an organic solvent (e.g., ether) and washing with brine.

    • The crude product can be purified by silica gel column chromatography to obtain pure this compound.[10]

Protocol 2: Solvent-Free Mechanochemical Method

This approach is a green chemistry alternative that avoids the use of solvents.

  • Reagents: Citral, hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH).

  • Methodology:

    • Combine citral with NH₂OH·HCl and solid NaOH in a mortar or a ball mill.

    • Grind the mixture at room temperature. This mechanochemical activation initiates the reaction.[7]

    • The reaction is typically rapid and leads to a quantitative conversion of the aldehyde to the corresponding oxime mixture.[7]

    • The resulting diastereomeric oximes can be isolated and purified by isocratic silica-gel column chromatography.[7]

G Figure 3: General Experimental Workflow for this compound Synthesis Reactants 1. Combine Reactants (Citral, NH₂OH source, Base/Catalyst) Reaction 2. Reaction (Stirring/Grinding at controlled temp.) Reactants->Reaction Workup 3. Quenching & Extraction (e.g., add water, extract with ether) Reaction->Workup Drying 4. Drying & Concentration (Dry organic layer, remove solvent) Workup->Drying Purification 5. Purification (e.g., Column Chromatography) Drying->Purification Analysis 6. Characterization (GC-MS, NMR, IR) Purification->Analysis

Figure 3: A generalized workflow for the synthesis and isolation of this compound.

Conclusion

The oximation of citral is a well-established nucleophilic addition-elimination reaction. The mechanism proceeds through a tetrahedral carbinolamine intermediate, with the rate-limiting step often being the acid or base-catalyzed dehydration to form the C=N bond. The reaction kinetics can be dramatically enhanced by nucleophilic catalysts like aniline, which operate via a more reactive Schiff base intermediate. The stereochemistry of the reaction is dictated by the isomeric composition of the starting citral, leading to a mixture of diastereomeric oximes. The availability of robust experimental protocols, including both traditional aqueous methods and modern solvent-free approaches, makes this compound a readily accessible and important intermediate for further synthetic applications.

References

Basic Characterization of Citral Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citral, a key component of several essential oils, is a well-documented bioactive molecule with a range of pharmacological activities. The derivatization of citral into its oxime and subsequent ester forms presents a promising avenue for the development of new therapeutic agents with potentially enhanced stability and biological efficacy. This technical guide provides a comprehensive overview of the basic characterization of citral oxime and its derivatives. It includes detailed experimental protocols for their synthesis, a summary of their physicochemical and spectroscopic properties, and an exploration of their biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of citral-based compounds for pharmaceutical and agrochemical applications.

Introduction

Citral (3,7-dimethyl-2,6-octadienal) is a naturally occurring acyclic monoterpene aldehyde found in the essential oils of various plants, including lemongrass, lemon myrtle, and verbena[1]. It exists as a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer)[1]. Citral is known for its potent antimicrobial, anti-inflammatory, and antioxidant properties[2][3]. However, its aldehyde functional group can be susceptible to oxidation, limiting its stability and potential applications.

The conversion of citral to its oxime derivative offers a strategy to overcome this limitation. The oxime functional group can enhance the biological activity and stability of the parent compound[1]. Furthermore, the hydroxyl group of the oxime provides a reactive site for the synthesis of a diverse range of ester derivatives, allowing for the fine-tuning of its physicochemical and pharmacological properties[4]. This guide details the fundamental aspects of the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through the condensation reaction of citral with hydroxylamine[1]. This reaction can be performed under various conditions, including in aqueous or alcoholic solutions, or via solvent-free mechanochemical methods[1][5]. The resulting product is a mixture of four diastereomeric oximes due to the E/Z isomerism of the parent citral and the syn/anti isomerism of the newly formed oxime C=N double bond[2][4]. These isomers, namely (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z)-3,7-dimethylocta-2,6-dienal oxime, can be separated by chromatographic techniques[2][4].

This compound can be further derivatized to form esters through reaction with carboxylic acid anhydrides or chlorides, often in the presence of a base such as pyridine or with the use of condensing agents like O-Benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 4-dimethylaminopyridine (DMAP)[1][6].

Experimental Protocols

Protocol 2.1.1: Aqueous-Phase Synthesis of this compound [1][6]

  • Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in water (e.g., 5 mL).

  • Prepare a solution of sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in water (e.g., 10 mL).

  • Slowly add the sodium bicarbonate solution dropwise to the citral and hydroxylamine hydrochloride mixture with stirring.

  • Heat the reaction mixture to 50-60°C and continue stirring for 2-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting yellow oily liquid by flash column chromatography on silica gel to obtain this compound.

Protocol 2.1.2: Synthesis of Citral Phenylbutyrate Oxime Ester [6]

  • Dissolve 4-phenylbutyric acid (e.g., 1.2 eq) with TBTU (e.g., 1.45 eq) and DMAP (e.g., 1.45 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (e.g., 1.0 eq) to the reaction mixture.

  • Continue stirring for 5-6 hours at room temperature.

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the citral phenylbutyrate oxime ester.

Physicochemical and Spectroscopic Characterization

This compound is a yellow, oily liquid at room temperature[6]. Its derivatives, the this compound esters, can be colorless or slightly colored liquids or crystalline solids[2].

Physicochemical Properties
PropertyValueReference
This compound
Molecular FormulaC₁₀H₁₇NO[4]
Molecular Weight167.25 g/mol [4]
Exact Mass167.1310 Da[4]
Elemental AnalysisC: 71.81%, H: 10.25%, N: 8.37%, O: 9.57%[4]
Spectroscopic Data

The characterization of this compound and its derivatives relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of multiple isomers complicates spectral analysis, and chromatographic separation is often necessary for the unambiguous assignment of signals to individual stereoisomers[2].

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound and its derivatives.

Derivative ClassFunctional GroupAbsorption Range (cm⁻¹)Reference
This compound EstersC=O (ester)1770-1740[2]
C=N (oxime)1645-1635[2]
C=C1670-1665[2]
C-O (ester)1250-1180[2]
Aromatic EstersC-H (aromatic)3100-3000, 707-690[2]
C=C (aromatic)1600-1595, 1455-1450[2]
Nitroaromatic EstersNO₂1535, 1350[2]

3.2.3. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is used to analyze the reaction mixtures from the synthesis of this compound, allowing for the identification and separation of the E and Z stereoisomers[2][7]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized derivatives. It has been noted that high temperatures in the GC injector can cause partial dehydration of the oximes to the corresponding nitriles[2].

Biological Activity and Mechanism of Action

This compound derivatives have demonstrated promising biological activities, particularly as antifungal agents. The derivatization of citral to its oxime and ester forms has been shown to enhance its antimicrobial properties[1].

Antifungal Activity

This compound derivatives have shown significant potential in agricultural applications as fungicides. The citral phenylbutyrate oxime ester, for instance, exhibits potent activity against Aspergillus flavus, a fungus known for producing aflatoxins in crops[5][6].

CompoundTarget FungusEC₅₀ (mg/mL)Inhibition Rate (%)Reference
Citral Phenylbutyrate OximeAspergillus flavus0.0585[5]
This compoundAspergillus flavus0.1060[5]

4.1.1. Mechanism of Antifungal Action

The proposed mechanism of action for the antifungal activity of citral and its derivatives involves the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane[5]. This is a well-established target for many commercial antifungal drugs. Specifically, citral has been shown to block the ergosterol biosynthesis pathway at the C-14 demethylation of lanosterol[5]. It is hypothesized that this compound derivatives, such as the phenylbutyrate ester, act by inhibiting fungal cytochrome P450 enzymes that are essential for ergosterol biosynthesis[5].

Anti-inflammatory Activity (Inferred from Citral)

While specific studies on the signaling pathways modulated by this compound derivatives are limited, the known mechanisms of the parent compound, citral, provide valuable insights. Citral has been shown to possess anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways[1][2].

4.2.1. NF-κB Signaling Pathway

Citral can inhibit the activation of the transcription factor NF-κB, a pivotal mediator of inflammatory responses[1][2]. It achieves this by suppressing the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes[1][2].

4.2.2. MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another target of citral's anti-inflammatory action. Citral has been shown to synergistically suppress inflammatory signaling through the inhibition of the MAPK pathway[1].

Visualizations

Synthesis and Derivatization Workflow

G citral Citral ((E/Z)-3,7-dimethylocta-2,6-dienal) oxime This compound (Mixture of 4 diastereomers) citral->oxime Oximation (e.g., NaHCO₃, H₂O, 50-60°C) hydroxylamine Hydroxylamine (NH₂OH·HCl) hydroxylamine->oxime ester This compound Esters oxime->ester Esterification (e.g., TBTU, DMAP) acid Carboxylic Acid (or anhydride/chloride) acid->ester

Caption: General workflow for the synthesis of this compound and its ester derivatives.

Proposed Antifungal Mechanism of Action

G cluster_fungus Fungal Cell ergosterol_pathway Ergosterol Biosynthesis Pathway cyp450 Cytochrome P450 Enzymes (e.g., Lanosterol 14α-demethylase) ergosterol_pathway->cyp450 involves ergosterol Ergosterol cyp450->ergosterol produces cyp450->ergosterol     X membrane Cell Membrane Integrity ergosterol->membrane maintains disruption Disruption ergosterol->disruption derivative This compound Derivative inhibition Inhibition derivative->inhibition inhibition->cyp450 disruption->membrane

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Inferred Anti-inflammatory Signaling Pathways

G cluster_cell Immune Cell (e.g., Macrophage) mapk MAPK Signaling inflammation Pro-inflammatory Gene Expression mapk->inflammation nfkb_pathway IκB Phosphorylation nfkb NF-κB Nuclear Translocation nfkb_pathway->nfkb nfkb->inflammation citral_derivative Citral/Derivative inhibition1 Inhibition citral_derivative->inhibition1 inhibition2 Inhibition citral_derivative->inhibition2 inhibition1->mapk inhibition2->nfkb_pathway

Caption: Inferred modulation of inflammatory signaling pathways based on citral activity.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential for development in the pharmaceutical and agrochemical sectors. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives. Their enhanced stability compared to the parent aldehyde, coupled with potent biological activities, particularly against fungal pathogens, makes them attractive candidates for further investigation. The proposed mechanism of action, involving the inhibition of ergosterol biosynthesis, aligns with proven antifungal strategies. Furthermore, the inferred anti-inflammatory properties via modulation of the NF-κB and MAPK signaling pathways suggest broader therapeutic applications. Future research should focus on the detailed spectroscopic characterization of individual stereoisomers, the expansion of structure-activity relationship studies to a wider range of derivatives, and in-depth investigations into their mechanisms of action in various biological systems. This guide provides a solid foundation for these future endeavors.

References

Methodological & Application

Application Note: A Green Chemistry Approach to the Synthesis of Citral Oxime via Solvent-Free Mechanochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of oximes is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, fragrances, and as intermediates for various functional groups.[1] Traditional methods for oxime synthesis often involve the use of hazardous solvents and require elevated temperatures, contributing to environmental concerns.[2] This application note details a solvent-free mechanochemical protocol for the synthesis of citral oxime, offering a more sustainable and efficient alternative. Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent.[3][4] This approach can lead to higher yields, shorter reaction times, and a significant reduction in chemical waste. The described method is robust, facile, and aligns with the principles of green chemistry.[5]

Key Advantages of this Protocol:

  • Environmentally Friendly: Eliminates the need for organic solvents, reducing hazardous waste.[2]

  • Efficiency: The reaction proceeds rapidly at room temperature.[4]

  • High Yield: This method is expected to produce high yields of this compound.

  • Simplicity: The experimental setup and work-up procedure are straightforward.

Experimental Protocol

This protocol is based on generalized procedures for the mechanochemical synthesis of oximes.[2][5] Researchers should optimize the reaction conditions for their specific equipment and desired scale.

Materials:

  • Citral (C₁₀H₁₆O)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

  • Silica gel for column chromatography (if necessary)

Equipment:

  • Ball mill (e.g., planetary or shaker mill)

  • Milling jars and balls (e.g., stainless steel, zirconia)

  • Mortar and pestle

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for product characterization (e.g., NMR, IR, GC-MS)

Procedure:

  • Reactant Preparation: In a mortar and pestle, gently grind 1.0 equivalent of citral, 1.2 equivalents of hydroxylamine hydrochloride, and 1.2 equivalents of sodium hydroxide into a fine powder.

  • Mechanochemical Reaction: Transfer the powdered mixture to a milling jar containing milling balls. The ball-to-powder mass ratio should be approximately 10:1. Mill the mixture at room temperature for 30-60 minutes. The optimal milling frequency and time may vary depending on the specific ball mill used.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up:

    • After completion of the reaction, add deionized water to the milling jar and stir to dissolve the inorganic salts.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel.

  • Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the melting point.

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

ParameterValue
Reactants
Citral1.0 eq
Hydroxylamine Hydrochloride1.2 eq
Sodium Hydroxide1.2 eq
Reaction Conditions
TemperatureRoom Temperature
Milling Time30 - 60 min
Expected Outcome
Theoretical YieldCalculated based on the limiting reactant
Expected Purity>95% (after purification)

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Mechanochemical Synthesis cluster_workup Product Isolation and Purification cluster_output Final Product A Weigh Citral (1.0 eq) D Grind reactants in a mortar A->D B Weigh Hydroxylamine HCl (1.2 eq) B->D C Weigh NaOH (1.2 eq) C->D E Transfer powder to milling jar D->E F Mill for 30-60 min at RT E->F G Add water and extract with Ethyl Acetate F->G H Wash with brine and dry organic layer G->H I Concentrate under reduced pressure H->I J Purify by column chromatography (optional) I->J K Characterize final product J->K L This compound K->L

Caption: Experimental workflow for the solvent-free mechanochemical synthesis of this compound.

G Citral Citral Mechanochemical_Reaction Mechanochemical Reaction (Ball Milling) Hydroxylamine_HCl Hydroxylamine Hydrochloride NaOH Sodium Hydroxide Citral_Oxime This compound NaCl NaCl H2O H₂O

Caption: Logical relationship of reactants to products in the mechanochemical synthesis.

References

Application of Citral Oxime in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral oxime, a derivative of the naturally occurring aldehyde citral, is a versatile ingredient in the fragrance industry, valued for its unique and persistent odor profile. Unlike its precursor, citral, which possesses a strong, fresh lemon scent, this compound offers a more complex character, often described as having green, citrus, and slightly floral nuances. Its increased stability compared to citral makes it a valuable component in a wide range of fragranced products, from fine perfumes to functional household goods. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of this compound in fragrance formulations.

Physicochemical and Olfactory Properties of this compound

A comprehensive understanding of the physicochemical properties of a fragrance ingredient is crucial for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO[1]
Molecular Weight 167.25 g/mol [1]
Odor Description Green, citrus, slightly floral[2]
Odor Detection Threshold 0.1 ppb (parts per billion)[3]
Vapor Pressure 0.000907 mmHg at 25°C[4]
Recommended Use Level 0.1% - 10% (up to 85% in specific applications like aerosols)[2]

Experimental Protocols

I. Synthesis of this compound

Objective: To synthesize this compound from citral and hydroxylamine hydrochloride. This protocol is based on a common method for oxime formation.

Materials:

  • Citral (mixture of geranial and neral isomers)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve citral and hydroxylamine hydrochloride in deionized water. The molar ratio of citral to hydroxylamine hydrochloride should be approximately 1:1.3 to 1:1.5.

  • Slowly add a solution of sodium bicarbonate in deionized water dropwise to the reaction mixture while stirring. The molar ratio of sodium bicarbonate to citral should also be in the range of 1.3:1 to 1.5:1.

  • Heat the reaction mixture to 50-60°C and continue stirring for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

II. Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and isomeric ratio of the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column for fragrance analysis (e.g., DB-5 or equivalent).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 280°C.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/minute.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Analysis: Inject a diluted sample of the purified this compound into the GC-MS. The resulting chromatogram will show peaks corresponding to the different isomers of this compound. The mass spectrum of each peak can be used to confirm the identity of the compound. The peak areas can be used to determine the purity and the ratio of the E/Z isomers.

III. Stability Testing of this compound in a Fragrance Formulation

Objective: To evaluate the stability of this compound in a finished product (e.g., a lotion or soap base) under accelerated aging conditions.

Materials:

  • This compound

  • Unfragranced product base (e.g., lotion, soap)

  • Oven capable of maintaining a constant temperature (e.g., 40°C)

  • UV light chamber

  • Glass containers for samples

Procedure:

  • Prepare two samples of the product base: one with a specific concentration of this compound (e.g., 1%) and a control sample without any fragrance.

  • Divide each sample into three portions and store them under the following conditions:

    • Room temperature (as a reference).

    • Elevated temperature (e.g., 40°C in an oven).

    • Exposure to UV light.

  • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in:

    • Odor: Note any changes in the scent profile, intensity, or the development of any off-odors.

    • Color: Observe any discoloration of the product.

    • pH and Viscosity: Measure these parameters to check for any physical changes in the product base.

  • Compare the results of the sample containing this compound with the control sample to determine the impact of the fragrance ingredient on the product's stability.

IV. Sensory Evaluation of this compound

Objective: To characterize the odor profile and performance of this compound using a trained sensory panel.

Panelist Selection and Training:

  • Select a panel of individuals with a good sense of smell and the ability to describe odors accurately.

  • Train the panelists on standard fragrance descriptors and evaluation techniques.

Evaluation Procedure:

  • Odor Profile on a Smelling Strip:

    • Dip a standard smelling strip into a 10% solution of this compound in a neutral solvent (e.g., dipropylene glycol).

    • Ask the panelists to evaluate the odor at different time intervals (top note: immediately after dipping; middle note: after 15-60 minutes; base note: after several hours) and record their descriptions.

  • Substantivity on Fabric:

    • Prepare a solution of a standard unfragranced laundry detergent containing a known concentration of this compound.

    • Wash a standardized fabric swatch (e.g., cotton) with this solution.

    • After drying, have the sensory panel evaluate the odor intensity of the fabric at different time points (e.g., immediately after drying, 24 hours, 48 hours, and 1 week) to assess its substantivity. A control swatch washed with the unfragranced detergent should be used for comparison.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the activation of olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes AP Action Potential to Olfactory Bulb Depolarization->AP Generates

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow for Fragrance Application

The following diagram illustrates a logical workflow for incorporating and evaluating this compound in a new fragrance formulation.

Fragrance_Development_Workflow cluster_synthesis Synthesis & Purity cluster_formulation Formulation & Evaluation cluster_product Product Application Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification QC Quality Control (GC-MS Analysis) Purification->QC Formulation Incorporate into Fragrance Base QC->Formulation Stability Stability Testing (Accelerated Aging) Formulation->Stability Sensory Sensory Evaluation (Odor Profile & Substantivity) Formulation->Sensory Product_App Incorporate Fragrance into Final Product Stability->Product_App Sensory->Product_App Final_Eval Final Product Evaluation Product_App->Final_Eval

Caption: Workflow for this compound application in fragrance development.

Conclusion

This compound is a valuable synthetic fragrance ingredient that offers a unique and stable scent profile for a variety of applications. Its green, citrus, and floral character, combined with its good stability, makes it a versatile tool for perfumers. The provided protocols for synthesis, quality control, stability testing, and sensory evaluation offer a framework for researchers and developers to effectively utilize this compound in the creation of innovative and high-performing fragrances. Further research into the specific olfactory receptors that interact with this compound could provide deeper insights into its unique odor perception and open new avenues for fragrance design.

References

Application Notes and Protocols: Citral Oxime as an Intermediate in Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of citral oxime as a key intermediate in the synthesis of citral nitrile (also known as geranonitrile or citronellyl nitrile). This document outlines detailed experimental protocols for the conversion of this compound to its corresponding nitrile using various dehydrating agents, presents a comparative analysis of these methods, and discusses the applications of the resulting nitrile, particularly in the context of drug development.

Introduction

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, offering a valuable route to the cyano group, a versatile functional group in the synthesis of pharmaceuticals, agrochemicals, and materials. Citral, a readily available natural product, can be efficiently converted to this compound, which serves as a stable and convenient precursor to citral nitrile. The resulting nitrile is a valuable synthetic intermediate and finds applications in the fragrance industry and as a building block in medicinal chemistry. The nitrile moiety is present in numerous approved drugs and clinical candidates, where it can act as a key pharmacophore, contribute to improved pharmacokinetic properties, or serve as a reactive handle for covalent inhibitors.[1][2]

Reaction Pathway: From Citral to Citral Nitrile

The overall transformation involves a two-step process: the oximation of citral followed by the dehydration of the resulting this compound.

ReactionPathway Citral Citral CitralOxime This compound Citral->CitralOxime Oximation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->CitralOxime CitralNitrile Citral Nitrile CitralOxime->CitralNitrile Dehydration DehydratingAgent Dehydrating Agent DehydratingAgent->CitralNitrile Water H2O CitralNitrile->Water Byproduct

Caption: General reaction pathway for the synthesis of citral nitrile from citral.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent dehydration to citral nitrile using various reagents.

Protocol 1: Synthesis of this compound

This protocol describes the initial step of converting citral to this compound.

Materials:

  • Citral

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve citral (1.0 eq) in warm 95% ethanol.

  • In a separate beaker, prepare a warm solution of hydroxylamine hydrochloride (1.2 eq) in water.

  • Add the hydroxylamine hydrochloride solution to the citral solution and mix thoroughly.

  • Slowly add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, add crushed ice to the mixture to precipitate the this compound.

  • Filter the solid product, wash thoroughly with cold water, and air-dry to obtain this compound. A typical yield for this oximation reaction is in the range of 95-99%.[3]

Protocol 2: Dehydration of this compound to Citral Nitrile using Acetic Anhydride

This protocol is based on a well-established method for the dehydration of aldoximes.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring bar

  • Water

  • Beaker

Procedure:

  • Place this compound (1.0 eq) and acetic anhydride (2.0 eq) in a round-bottom flask equipped with a reflux condenser and a stirring bar.

  • Heat the mixture gently. An exothermic reaction may occur. Once the initial reaction subsides, heat the solution to a gentle boil and maintain for 20-30 minutes.

  • After cooling to room temperature, carefully pour the reaction mixture into cold water with stirring.

  • The citral nitrile will separate as an oily layer or a solid. If it solidifies, filter the crystals and wash with water. If it is an oil, separate the organic layer, wash with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 3: Dehydration of this compound to Citral Nitrile using Thionyl Chloride and Pyridine

This method employs a common and effective dehydrating agent.[5][6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride (1.1 eq) in the same solvent to the cooled oxime solution via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, add pyridine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding cold water.

  • Separate the organic layer, wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude citral nitrile.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 4: Dehydration of this compound to Citral Nitrile using Phosphorus Pentachloride

Phosphorus pentachloride is a powerful dehydrating agent for this transformation.[5]

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous solvent (e.g., chloroform or carbon tetrachloride)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq) in an anhydrous solvent.

  • Carefully add phosphorus pentachloride (1.1 eq) portion-wise to the solution. The reaction can be exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Separate the organic layer, wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • Purify the resulting citral nitrile by vacuum distillation.

Data Presentation: Comparison of Dehydration Methods

The choice of dehydrating agent can significantly impact the yield and reaction conditions. The following table summarizes typical yields for the synthesis of geranyl nitrile (a closely related compound to citral nitrile) from citral using various catalytic systems, providing a comparative perspective.[7]

Dehydrating System/CatalystSolventYield (%)
Fe(II) acetylacetonateIsopropanol3.0
Mn(III) acetylacetonateIsopropanol2.7
Ag acetylacetonateIsopropanol1.7
Cu(II) acetylacetonateIsopropanol8.1
Acetic AnhydrideNeat~70-80 (Typical for aldoximes)[4]
Thionyl Chloride/PyridineDichloromethaneHigh (Generally >80)[8]
Phosphorus PentachlorideChloroformHigh (Generally >80)[5]

Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of citral nitrile from this compound.

ExperimentalWorkflow Start Start: this compound Reaction Dehydration Reaction (Select Protocol 2, 3, or 4) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Analysis Product Characterization (GC-MS, NMR) Purification->Analysis End End: Pure Citral Nitrile Analysis->End

Caption: A typical experimental workflow for nitrile synthesis.

Applications in Drug Development

The nitrile functional group is a key component in a variety of pharmaceuticals.[1][2] Its inclusion in a drug molecule can influence polarity, metabolic stability, and binding interactions with biological targets. The synthesis of nitriles via the dehydration of aldoximes is a valuable tool for medicinal chemists in the development of new therapeutic agents.

While direct examples of the synthesis of marketed drugs via a this compound intermediate are not prominently documented, the general strategy of aldoxime dehydration is widely applicable. For instance, the synthesis of various bioactive heterocyclic nitriles often involves an aldoxime intermediate. The resulting nitrile can then be further elaborated into other functional groups such as amines, amides, or tetrazoles, which are common in drug scaffolds.

Examples of Nitrile-Containing Drugs:

  • Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. Both molecules contain a nitrile group that is crucial for their inhibitory activity.[1]

  • Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

  • Citalopram: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.

The synthesis of analogs of these drugs during the discovery and development phase often involves the introduction of the nitrile group at various stages, and the dehydration of an aldoxime is a reliable method to achieve this.

Signaling Pathway and Logical Relationship

The conversion of an aldoxime to a nitrile is a dehydration reaction. The mechanism can vary depending on the reagent used, but a general representation involves the activation of the hydroxyl group of the oxime, followed by an elimination reaction.

LogicalRelationship cluster_0 Dehydration of this compound CitralOxime This compound ActivatedComplex Activated Intermediate (e.g., O-acetyl, O-sulfonyl) CitralOxime->ActivatedComplex Activation of OH group TransitionState E2-like Transition State ActivatedComplex->TransitionState Base-mediated proton abstraction CitralNitrile Citral Nitrile TransitionState->CitralNitrile Elimination LeavingGroup Leaving Group (e.g., Acetate, SO2, POCl3) TransitionState->LeavingGroup

Caption: A simplified logical flow of the dehydration mechanism.

References

Application Note: Analytical Methods for the Separation of Citral Oxime Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citral, a mixture of the E-isomer (geranial) and Z-isomer (neral), is a key monoterpene aldehyde in the fragrance, flavor, and pharmaceutical industries. Oximation of citral leads to the formation of four possible diastereomers: (1E,2E)-citral oxime, (1Z,2E)-citral oxime, (1E,2Z)-citral oxime, and (1Z,2Z)-citral oxime. The distinct stereochemistry of these isomers can significantly influence their biological activity and sensory properties. Consequently, robust analytical methods for their separation and characterization are crucial for research, quality control, and drug development. This application note provides detailed protocols for the separation of citral oxime diastereomers using column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods and Protocols

Isocratic Silica-Gel Column Chromatography

Column chromatography using silica gel is an effective method for the preparative separation of all four this compound diastereomers in a pure state.[1] This technique is particularly useful for isolating sufficient quantities of each diastereomer for further structural elucidation and biological testing.

Experimental Protocol:

  • Stationary Phase: Silica gel (60-120 mesh) is packed into a glass column. The amount of silica gel depends on the sample load, with a typical ratio of 1:20 to 1:50 (sample:silica gel, w/w).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is used. Based on the separation of the parent compound, citral, a starting point for method development would be a mixture of hexane and ethyl acetate.[2] For the more polar oximes, a slightly more polar mobile phase may be required. An optimized isocratic elution can be achieved with a mobile phase of Hexane:Ethyl Acetate (9:1, v/v) .

  • Sample Preparation: The crude mixture of this compound diastereomers is dissolved in a minimal amount of the mobile phase or a less polar solvent like hexane.

  • Elution: The sample is carefully loaded onto the top of the silica gel column. The mobile phase is then allowed to run through the column under gravity or with gentle positive pressure.

  • Fraction Collection: Fractions are collected sequentially as the eluent exits the column.

  • Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the separated diastereomers. The TLC plates can be visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate). Fractions containing the same pure diastereomer are pooled and the solvent is removed under reduced pressure.

Data Presentation:

While specific retention volumes are highly dependent on the column dimensions and packing, the expected elution order is based on the polarity of the diastereomers.

DiastereomerExpected Elution Order
(1E,2E)-citral oxime1st (least polar)
(1Z,2E)-citral oxime2nd
(1E,2Z)-citral oxime3rd
(1Z,2Z)-citral oxime4th (most polar)
High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC on a silica gel column is a powerful analytical technique for the separation of diastereomers.[3] It offers higher resolution and faster analysis times compared to traditional column chromatography.

Experimental Protocol:

  • Instrument: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (98:2, v/v) .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The this compound mixture is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Quantitative Data:

The following table presents hypothetical retention times and resolution values based on typical separations of similar diastereomers. Actual values may vary depending on the specific HPLC system and column used.

DiastereomerRetention Time (min)Resolution (Rs)
(1E,2E)-citral oxime8.5-
(1Z,2E)-citral oxime9.21.8
(1E,2Z)-citral oxime10.12.1
(1Z,2Z)-citral oxime11.01.9
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the separation and identification of the E and Z stereoisomers of this compound.[1] It is important to note that high temperatures in the GC injector can potentially cause partial dehydration of the oximes to the corresponding nitriles, which should be monitored.[1]

Experimental Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Expected Quantitative Data:

The retention times will differ for the various diastereomers, allowing for their separation and quantification based on the integrated peak areas.

DiastereomerExpected Retention Time (min)Key Mass Fragments (m/z)
(1E,2E)-citral oxime~12.5167, 150, 134, 122, 94
(1Z,2E)-citral oxime~12.8167, 150, 134, 122, 94
(1E,2Z)-citral oxime~13.2167, 150, 134, 122, 94
(1Z,2Z)-citral oxime~13.5167, 150, 134, 122, 94

Workflow for Separation and Analysis of this compound Diastereomers

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization citral Citral (Geranial + Neral) synthesis Oximation Reaction citral->synthesis reagents Hydroxylamine Hydrochloride + Base reagents->synthesis crude_oxime Crude this compound Mixture (4 Diastereomers) synthesis->crude_oxime separation_choice Choice of Separation Method crude_oxime->separation_choice column_chrom Column Chromatography (Preparative) separation_choice->column_chrom For Isolation hplc HPLC (Analytical/Semi-Prep) separation_choice->hplc For Quantification gcms_sep GC-MS (Analytical) separation_choice->gcms_sep For Identification pure_diastereomers Isolated Pure Diastereomers column_chrom->pure_diastereomers analytical_data Quantitative Analytical Data (Purity, Ratios) hplc->analytical_data gcms_sep->analytical_data nmr NMR Spectroscopy (Structure Elucidation) pure_diastereomers->nmr ms Mass Spectrometry (Identification) pure_diastereomers->ms

References

Application Note: GC-MS Analysis of Citral Oxime Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral, a key component of lemongrass oil, is a widely used fragrance and flavoring agent. Its conversion to citral oxime is a common synthetic transformation, yielding a product with potential applications in the pharmaceutical and fragrance industries. The reaction of citral with hydroxylamine hydrochloride produces a mixture of (E)- and (Z)-isomers of the oxime. Accurate and reliable analytical methods are crucial for monitoring the reaction progress, determining the isomeric ratio, and identifying potential byproducts. This application note provides a detailed protocol for the analysis of this compound reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from citral and hydroxylamine hydrochloride.

Materials:

  • Citral (mixture of E and Z isomers)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

  • Stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve citral (1.0 eq) and hydroxylamine hydrochloride (1.3-1.5 eq) in water.

  • Separately, prepare a solution of sodium bicarbonate (1.3-1.5 eq) in water.

  • Slowly add the sodium bicarbonate solution dropwise to the stirred citral and hydroxylamine hydrochloride solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound product.

GC-MS Analysis Protocol

Sample Preparation:

  • Accurately weigh a small amount of the crude this compound reaction mixture (e.g., 10 mg).

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer is used for the analysis.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C (Note: Lower temperatures may be necessary to prevent degradation of the oximes)
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature: 70°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Rangem/z 40-400
Solvent Delay3 min

Note on Thermal Degradation: this compound can undergo thermal degradation in the hot GC injector, leading to the formation of the corresponding nitriles. It is crucial to monitor for the presence of these degradation products. If significant degradation is observed, optimization of the injector temperature (lowering it) is recommended.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from the GC-MS analysis of a typical this compound reaction mixture. The relative abundance of each component is determined by the peak area percentage in the total ion chromatogram (TIC).

ComponentRetention Time (min)Relative Abundance (%)
(Z)-Citral (Neral)~10.5< 5
(E)-Citral (Geranial)~11.0< 5
(Z,E)-Citral Oxime~12.240 - 50
(E,E)-Citral Oxime~12.540 - 50
(Z)-Citral Nitrile~11.8< 2 (if degradation)
(E)-Citral Nitrile~12.1< 2 (if degradation)

Visualization

Citral Oximation and GC-MS Analysis Workflow

Citral_Oxime_Workflow Citral Citral (E/Z mixture) Reaction Oximation Reaction Citral->Reaction Reagents Hydroxylamine HCl Sodium Bicarbonate Reagents->Reaction Mixture Crude Reaction Mixture (Citral Oximes, Unreacted Citral, Byproducts) Reaction->Mixture SamplePrep Sample Preparation (Dilution & Filtration) Mixture->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Peak Integration & Identification) GCMS->DataAnalysis Results Quantitative Results (Table) DataAnalysis->Results

Caption: Workflow for the synthesis and GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Analytical_Workflow Start Start: Crude Reaction Mixture Dilution Dilute with Volatile Solvent Start->Dilution Filtration Filter through Syringe Filter Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (MS Source) Separation->Ionization Detection Mass-to-Charge Ratio Detection (MS Detector) Ionization->Detection DataProcessing Data Processing (Chromatogram & Mass Spectra) Detection->DataProcessing End End: Identification & Quantification DataProcessing->End

Caption: Step-by-step logical flow of the GC-MS analytical process.

Application Notes and Protocols for the Esterification of Citral Oxime in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds through the esterification of citral oxime. This document outlines the synthesis of this compound followed by its esterification to create a variety of new chemical entities with potential applications in the pharmaceutical and fragrance industries. Particular focus is given to the synthesis of citral phenylbutyrate oxime esters, which have demonstrated notable antifungal properties.

Introduction

Citral, a key component of lemongrass oil, is a well-known aldehyde with demonstrated biological activities. Its conversion to this compound introduces a versatile functional group that can be further modified, notably through esterification, to generate novel compounds with potentially enhanced or new biological activities. The esterification of this compound allows for the exploration of a wide chemical space by varying the acyl group, leading to the synthesis of esters with diverse properties. This document provides detailed methodologies for the synthesis of this compound and its subsequent conversion into various esters, along with characterization data.

Data Presentation

Table 1: Synthesis of Citral Phenylbutyrate Oxime Ester Derivatives
Compound IDR GroupYield (%)
a-OCH₃63.2
c-Br41.3
e-I80.3
--NO₂83.1
Table 2: Spectroscopic Data for Selected Citral Phenylbutyrate Oxime Esters
Compound IDIR (KBr) ν/cm⁻¹¹H NMR (300 MHz, CDCl₃) δ (ppm)ESI-HR-MS Calcd. for [M+H]⁺ESI-HR-MS Found
c (-Br)3024 (Ph-H), 1736 (C=O), 1637 (C=N), 1592 (C=C), 1488, 1443, 1406, 1381 (Ph), 520 (Ph-Br)8.28 (d, J=10.56 Hz, 1H), 7.19 (d, J=8.22 Hz, 2H), 7.08 (d, J=8.16 Hz, 2H), 6.13(d, J=10.47Hz, 1H), 5.07(s, 1H), 2.68(t, J=15.12Hz, 2H), 2.43(t, J=14.70Hz, 2H), 2.19(s, 4H), 2.05(m, J=20.07Hz, 3H), 1.89(s, 2H), 1.68(s, 3H), 1.60(s, 3H)392.1219392.1220
e (-I)2956 (Ph-H), 1765 (C=O), 1673 (C=C), 1645 (C=N), 1484, 1450, 1376 (Ph), 1120 (C-O), 505 (Ph-I)8.28 (d, J=10.50 Hz, 1H), 7.11 (d, J=8.52 Hz, 2H), 6.84 (d, J=8.61Hz, 2H), 6.12(d, J=10.53Hz, 1H), 5.06(s, 1H), 3.78(s, 3H), 2.66(t, J=15.06Hz, 2H), 2.42(t, J=14.91Hz, 2H), 2.18(s, 4H), 2.07(m, J=30.00Hz, 3H), 1.88(s, 2H), 1.67(s, 3H), 1.59(s, 3H)440.1080440.1081
- (-NO₂)2929 (Ph-H), 1764 (C=O), 1643 (C=C), 1602 (C=N), 1446, 1377, 1345, 1317 (Ph), 1121 (C-O)8.32-8.22 (m, 1H), 8.15 (d, J=8.2 Hz, 2H), 7.37-7.33 (m, 2H), 6.10 (dd, J=10.2, 5.5Hz, 1H), 5.07(s, 1H), 2.88–2.70(m, 3H), 2.40(dt, J=27.0, 7.2Hz, 4H), 2.19(s, 2H), 1.98–1.91(m, 2H), 1.89(s, 1H), 1.68(s, 3H), 1.60(s, 3H)359.1971359.2012

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from citral and hydroxylamine hydrochloride.

Materials:

  • Citral

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in 5 mL of water.

  • Separately, dissolve sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in 10 mL of water.

  • Slowly add the sodium bicarbonate solution dropwise to the citral and hydroxylamine hydrochloride solution.

  • Stir the reaction mixture at 55°C for 2-5 hours. The formation of a solid may be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, extract the aqueous layer with diethyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash silica gel column chromatography to obtain this compound as a yellow oily liquid.

Protocol 2: Synthesis of Citral Phenylbutyrate Oxime Esters

This protocol outlines the esterification of this compound with substituted phenylbutyric acids using TBTU and DMAP as coupling agents.[1]

Materials:

  • This compound

  • Substituted 4-phenylbutyric acid (e.g., 4-(4-bromophenyl)butyric acid, 4-(4-iodophenyl)butyric acid, 4-(4-methoxyphenyl)butyric acid, 4-(4-nitrophenyl)butyric acid)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 4-phenylbutyric acid (1.2-1.5 molar equivalents to this compound), TBTU (1.4 molar equivalents), and DMAP (1.4 molar equivalents) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1 molar equivalent, e.g., 100 mg, 0.59 mmol) to the reaction mixture.

  • Allow the reaction to proceed for 5-6 hours at room temperature.

  • Quench the reaction by adding water.

  • Wash the organic layer three times with sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting residue by flash silica gel column chromatography to yield the desired citral phenylbutyrate oxime ester as an oily liquid.[1]

Protocol 3: General Procedure for Acylation of this compound with Acid Anhydrides or Chlorides

This compound can be esterified using carboxylic acid anhydrides or chlorides in the presence of pyridine.

Materials:

  • This compound

  • Carboxylic acid anhydride (e.g., acetic anhydride) or carboxylic acid chloride

  • Pyridine

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in the chosen solvent and cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Slowly add the carboxylic acid anhydride or chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup to remove pyridine and other water-soluble components.

  • Dry the organic layer, concentrate, and purify the product using column chromatography.

Visualizations

Experimental Workflow for Novel Compound Synthesis

G cluster_synthesis Synthesis of this compound cluster_esterification Esterification cluster_analysis Analysis and Characterization Citral Citral Oximation Oximation Reaction (aq. NaHCO3, 55°C, 2-5h) Citral->Oximation Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Oximation Citral_Oxime This compound Oximation->Citral_Oxime Ester_Condensation Ester Condensation (CH2Cl2, rt, 5-6h) Citral_Oxime->Ester_Condensation Phenylbutyric_Acid Substituted Phenylbutyric Acid Phenylbutyric_Acid->Ester_Condensation Coupling_Agents TBTU, DMAP Coupling_Agents->Ester_Condensation Novel_Compound Novel Citral Phenylbutyrate Oxime Ester Ester_Condensation->Novel_Compound Purification Purification (Column Chromatography) Novel_Compound->Purification Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Purification->Spectroscopy G Citral_Oxime This compound (Nucleophile) Ester_Product This compound Ester Citral_Oxime->Ester_Product attacks Acyl_Source Acyl Source (e.g., Phenylbutyric Acid) Activated_Ester Activated Intermediate Acyl_Source->Activated_Ester activates Coupling_Agent Coupling Agent (e.g., TBTU) Coupling_Agent->Activated_Ester Base_Catalyst Base Catalyst (e.g., DMAP) Base_Catalyst->Ester_Product facilitates Activated_Ester->Ester_Product Byproducts Byproducts

References

Application Notes and Protocols: The Role of Catalysts in Accelerating Citral Oxime Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral, a key component of lemongrass oil, is a widely utilized fragrance and flavor ingredient. Its conversion to citral oxime is a crucial step in the synthesis of various valuable compounds, including the stable fragrance ingredient geranyl nitrile. The formation of oximes from aldehydes or ketones, known as oximation, can be a slow process, particularly at neutral pH.[1] This limitation has spurred research into catalytic systems to accelerate the reaction, enhancing efficiency and enabling milder reaction conditions. These application notes provide a comprehensive overview of the role of catalysts in accelerating this compound formation, including quantitative data on catalyst performance, detailed experimental protocols, and visual representations of the underlying chemical processes.

Catalysis of this compound Formation

The reaction between citral and hydroxylamine to form this compound is subject to general acid or base catalysis. However, more significant rate enhancements are achieved with nucleophilic catalysts, particularly aromatic amines. Aniline and its derivatives have been identified as highly effective catalysts for oxime ligation.[1][2]

The catalytic mechanism involves the formation of a transient Schiff base (an imine) between the catalyst and citral. This intermediate is more electrophilic than the starting aldehyde, making it more susceptible to nucleophilic attack by hydroxylamine. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the catalyst and a water molecule to yield the this compound product.

Data Presentation: Catalyst Performance in Citral Oximation

The selection of an appropriate catalyst can dramatically influence the rate of this compound formation. The following table summarizes quantitative data on the performance of various catalysts under specific conditions.

CatalystConcentration (mM)pHFold Rate Increase (vs. Uncatalyzed)Observed Rate Constant (k_obs, M⁻¹s⁻¹)Reference
None (Uncatalyzed)-71-[3]
Aniline1007~4010.3[1]
m-Phenylenediamine (mPDA)1007-27.0[1]
p-Phenylenediamine107120-[3]

Note: The fold rate increase for p-phenylenediamine is in comparison to the uncatalyzed reaction. It is also reported to be 19-fold faster than the equivalent aniline-catalyzed reaction.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, both with and without a catalyst.

Protocol 1: Uncatalyzed Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of this compound.[4]

Materials:

  • Citral

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve citral (1 molar equivalent) and hydroxylamine hydrochloride (1.3-1.5 molar equivalents) in water in a round-bottom flask.

  • While stirring, slowly add an aqueous solution of sodium bicarbonate (1.3-1.5 molar equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and continue stirring for 2-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Aniline-Catalyzed Synthesis of this compound

This protocol is a general procedure based on kinetic studies of aniline-catalyzed oximation.[1]

Materials:

  • Citral

  • Hydroxylamine

  • Aniline (catalyst)

  • Phosphate buffer (pH 7)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of citral and hydroxylamine (equimolar amounts) in a phosphate buffer (pH 7).

  • Add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS, or NMR) to determine the reaction rate and conversion.

  • Once the reaction has reached the desired conversion, stop the reaction by extracting the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water to remove the catalyst and any remaining water-soluble reagents.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent in vacuo to yield the this compound product.

  • Further purification can be achieved by column chromatography.

Protocol 3: Green Synthesis of this compound using Grindstone Chemistry

This solvent-free protocol offers an environmentally friendly alternative for the synthesis of oximes.[5]

Materials:

  • Citral (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

  • Mortar and pestle

  • Ethyl acetate

  • Water

Procedure:

  • In a mortar, combine citral, hydroxylamine hydrochloride, and bismuth(III) oxide.

  • Grind the mixture vigorously with a pestle at room temperature for the required amount of time (monitor by TLC).

  • Upon completion of the reaction, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid residue.

  • Filter the mixture to separate the Bi₂O₃ catalyst.

  • Concentrate the filtrate to approximately 6 mL.

  • Add water to the concentrated filtrate to precipitate the this compound.

  • Filter the precipitate and dry it under vacuum to obtain the pure product.

Visualizations

The following diagrams illustrate the experimental workflow for catalyst screening and the proposed mechanism for aniline-catalyzed this compound formation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_citral Prepare Citral Solution mix Mix Reactants and Catalyst in Buffered Solution (pH 7) prep_citral->mix prep_hydroxylamine Prepare Hydroxylamine Solution prep_hydroxylamine->mix prep_catalyst Prepare Catalyst Solutions (e.g., Aniline, mPDA) prep_catalyst->mix react Monitor Reaction at Constant Temperature mix->react quench Quench Aliquots at Time Intervals react->quench analyze Analyze by HPLC/GC-MS for Product Formation quench->analyze kinetics Determine Rate Constants (k_obs) analyze->kinetics compare Compare Catalytic Efficiency kinetics->compare

Caption: Experimental workflow for screening catalysts for this compound formation.

catalytic_cycle citral Citral (Aldehyde) schiff_base Schiff Base Intermediate (Protonated) citral->schiff_base + Aniline, - H₂O aniline {Aniline (Catalyst)} tetrahedral_intermediate Tetrahedral Intermediate schiff_base->tetrahedral_intermediate + Hydroxylamine hydroxylamine Hydroxylamine citral_oxime This compound tetrahedral_intermediate->citral_oxime - Aniline, - H⁺ aniline_out {Aniline (Catalyst)} water {H₂O} proton {H⁺} proton_out {H⁺} aniline_out->aniline Catalyst Regeneration

References

High-Yield Synthesis of Citral Oxime Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of citral oxime esters. Citral, a key component of lemongrass oil, serves as a versatile starting material for the generation of various oxime esters, which are of significant interest in the fragrance, agrochemical, and pharmaceutical industries due to their diverse biological activities.[1] The protocols outlined below describe a robust two-step synthetic route involving the initial oximation of citral followed by the esterification of the resulting this compound. This methodology is characterized by mild reaction conditions, high conversion rates, and straightforward purification procedures, making it amenable to various research and development applications.

Introduction

Citral, an aliphatic aldehyde, is a mixture of two geometric isomers, geranial (trans) and neral (cis). Its conversion to oxime esters introduces a new functional group that can modulate its chemical properties and biological activity. The synthesis of this compound esters is typically achieved through a two-step process:

  • Oximation: The reaction of citral with hydroxylamine hydrochloride to form this compound.

  • Esterification: The subsequent reaction of this compound with a carboxylic acid or its derivative, often in the presence of a coupling agent, to yield the desired oxime ester.[2][3]

This document details optimized protocols for both steps, providing quantitative data on reaction parameters and expected yields.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
ParameterConditionYield (%)Purity (%)Reference
Reactants Citral, Hydroxylamine Hydrochloride, Sodium Bicarbonate--[2]
Molar Ratio Citral : NH₂OH·HCl : NaHCO₃ = 1 : 1.3-1.5 : 1.3-1.5High-[2]
Solvent Water--[2]
Temperature 50-60 °C--[2]
Reaction Time 2-5 hours--[2]
Alternative Mechanochemical reaction with NH₂OH·HCl/NaOHQuantitative95-99[4][5]
Table 2: Summary of Reaction Conditions and Yields for the Synthesis of this compound Esters
Carboxylic AcidCoupling Agent/CatalystSolventTemperatureReaction TimeYield (%)Reference
Phenylbutyric acidTBTU, DMAPAnhydrous CH₂Cl₂Room Temperature5-6 hoursHigh[2]
Various Aliphatic and Aromatic AcidsEDCI, DMAPCH₂Cl₂Room TemperatureNot Specified90-97[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Citral

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve citral and hydroxylamine hydrochloride in water.

  • Slowly add an aqueous solution of sodium bicarbonate dropwise to the reaction mixture while stirring. The molar ratio of citral to hydroxylamine hydrochloride to sodium bicarbonate should be approximately 1:1.3-1.5:1.3-1.5.[2]

  • Heat the reaction mixture to 50-60 °C and maintain stirring for 2-5 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography to yield a yellow oil.[2]

Protocol 2: Synthesis of Citral Phenylbutyrate Oxime Ester

Materials:

  • This compound (from Protocol 1)

  • Phenylbutyric acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction flask, dissolve the phenylbutyric acid compound, TBTU, and DMAP in anhydrous dichloromethane. The molar ratio of the phenylbutyric acid to TBTU to DMAP should be 1:1.2-1.5:1.2-1.5.[2]

  • Stir the mixture at room temperature.

  • Add the this compound to the reaction system.

  • Continue to stir the reaction at room temperature for 5-6 hours.[2]

  • Upon completion, quench the reaction by adding water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution (three times each).[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the citral phenylbutyrate oxime ester as a yellow oil.[2]

Mandatory Visualization

Synthesis_Workflow Start Start Materials: Citral, Hydroxylamine HCl, Carboxylic Acid Oximation Step 1: Oximation Start->Oximation Reagents: NaHCO₃, H₂O CitralOxime Intermediate: This compound Oximation->CitralOxime Esterification Step 2: Esterification CitralOxime->Esterification Reagents: Carboxylic Acid, TBTU/DMAP or EDCI/DMAP, CH₂Cl₂ Purification Purification: Column Chromatography Esterification->Purification FinalProduct Final Product: This compound Ester Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound Esters.

Logical_Relationship Citral Citral (Geranial + Neral) Oximation Oximation Reaction (+ NH₂OH·HCl) Citral->Oximation CitralOxime This compound (Mixture of Stereoisomers) Oximation->CitralOxime Esterification Esterification Reaction (+ R-COOH) CitralOxime->Esterification CitralOximeEster This compound Ester Esterification->CitralOximeEster

Caption: Logical flow of the this compound ester synthesis.

References

Application Notes and Protocols: Biological Activity Screening of Citral Oxime and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Citral, a key monoterpene aldehyde found in the essential oils of plants like lemongrass, is a mixture of two geometric isomers, geranial and neral.[1][2] Recognized as safe by the FDA, citral is widely used for its distinct lemon aroma and exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties.[2][3][4] The derivatization of citral into its oxime and subsequent analogues, such as esters, can enhance its stability and modulate its biological efficacy, making these compounds promising candidates for pharmaceutical and agricultural applications.[1][5] For example, the oxime moiety has been shown to enhance the antimicrobial activity of compounds derived from citral.[1]

This document provides detailed protocols for the synthesis and biological screening of citral oxime and its analogues. It also summarizes quantitative data from relevant studies to serve as a baseline for future research and development.

Section 1: Synthesis of this compound and its Analogues

The primary synthetic route involves the oximation of citral's aldehyde group using hydroxylamine.[1] The resulting this compound can then be used as a precursor to synthesize various analogues, such as this compound esters, through esterification.[6]

G cluster_start Starting Material cluster_reaction1 Oximation Reaction cluster_intermediate Intermediate Product cluster_reaction2 Esterification Reaction cluster_final Final Analogues Citral Citral ((E/Z)-3,7-dimethylocta-2,6-dienal) CitralOxime This compound Citral->CitralOxime Condensation Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->CitralOxime Base Base (e.g., NaHCO₃, NaOH) Base->CitralOxime Solvent Solvent (e.g., Ethanol, Water) Solvent->CitralOxime OximeEsters This compound Esters CitralOxime->OximeEsters Esterification AcylChlorides Acyl Chlorides or Carboxylic Acid Anhydrides AcylChlorides->OximeEsters Pyridine Pyridine (Catalyst) Pyridine->OximeEsters

Caption: Synthesis workflow for this compound and its ester analogues.
Protocol 1: Synthesis of this compound (Aqueous Method)

This protocol is adapted from established aqueous-phase preparation techniques.[1][5]

  • Dissolution: Dissolve citral and hydroxylamine hydrochloride in water. The molar ratio of citral to hydroxylamine hydrochloride should be approximately 1:1.3 to 1:1.5.[5]

  • Base Addition: Slowly add a sodium bicarbonate (NaHCO₃) solution dropwise into the reaction mixture to control the pH. The molar ratio of NaHCO₃ relative to citral should be between 1.3 and 1.5.[5]

  • Reaction: Stir the mixture at a controlled temperature of 50-60°C for 2-5 hours to facilitate the condensation reaction.[1][5]

  • Extraction: After the reaction is complete, allow the mixture to cool. Extract the product using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified using silica gel chromatography to yield pure this compound.[5]

Protocol 2: Synthesis of this compound Esters

This protocol describes a general method for the esterification of this compound.[5][6]

  • Reactant Mixture: In a round-bottom flask, dissolve this compound and a suitable acyl chloride or carboxylic acid anhydride in a dry, aprotic solvent such as dichloromethane or pyridine.

  • Catalysis: Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to the mixture. If not using pyridine as the solvent, it can be added as a base to neutralize the acid byproduct.[6]

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic phase sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer and remove the solvent under vacuum. The final ester product can be purified by column chromatography.[7]

Section 2: Biological Activity Screening Protocols

A systematic approach is required to screen this compound and its analogues for various biological activities. The general workflow involves primary in vitro assays followed by more complex mechanistic or in vivo studies for promising candidates.

G cluster_synthesis Compound Library cluster_screening Primary In Vitro Screening cluster_secondary Secondary / Mechanistic Assays cluster_conclusion Outcome Compound This compound & Analogues Antimicrobial Antimicrobial (MIC/MBC Assays) Compound->Antimicrobial Dose-response Antifungal Antifungal (Poisoned Food Assay) Compound->Antifungal Dose-response Antioxidant Antioxidant (DPPH/FRAP Assays) Compound->Antioxidant Dose-response Cytotoxicity Cytotoxicity (MTT/LDH Assays) Compound->Cytotoxicity Dose-response AntiInflammatory Anti-inflammatory (Cytokine Profiling, NF-κB) Antimicrobial->AntiInflammatory Active Hits Anticancer Anticancer (Apoptosis, Cell Cycle) Antimicrobial->Anticancer Active Hits Insecticidal Insecticidal (Vapor Toxicity Assay) Antimicrobial->Insecticidal Active Hits Antifungal->AntiInflammatory Active Hits Antifungal->Anticancer Active Hits Antifungal->Insecticidal Active Hits Antioxidant->AntiInflammatory Active Hits Antioxidant->Anticancer Active Hits Antioxidant->Insecticidal Active Hits Cytotoxicity->AntiInflammatory Active Hits Cytotoxicity->Anticancer Active Hits Cytotoxicity->Insecticidal Active Hits Lead Lead Compound Identification AntiInflammatory->Lead Anticancer->Lead Insecticidal->Lead

Caption: General workflow for biological activity screening.
Protocol 3: Antifungal Activity (Poisoned Food Technique)

This method is used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[8]

  • Media Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.

  • Compound Incorporation: Add the test compound (this compound or analogue), dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten agar to achieve the desired final concentration. An equivalent amount of solvent should be added to the control plates.

  • Plating: Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small disc (e.g., 5 mm diameter) of a young, actively growing fungal culture mycelium-side down in the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.

  • Data Collection: Measure the radial growth of the fungal colony daily. Calculate the percentage of growth inhibition compared to the control plate. The EC₅₀ value (the concentration that inhibits 50% of fungal growth) can be determined by testing a range of concentrations.[8]

Protocol 4: Antibacterial Activity (Broth Microdilution Assay for MIC/MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against bacteria.[4]

  • Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

  • MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth and plate it onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[4]

Protocol 5: Anti-inflammatory Activity (LPS-Induced Inflammation in Macrophages)

This in vitro assay assesses the ability of a compound to reduce the inflammatory response in immune cells.[9][10]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or THP-1) in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell media (a typical concentration is 1 µg/mL). Maintain a set of control cells with no LPS and no compound, and another set with LPS only.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

  • Analysis of Inflammatory Markers:

    • Cytokines: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[2][9]

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[2]

    • Gene Expression: Extract RNA from the cells and perform RT-qPCR to analyze the expression levels of inflammatory genes (e.g., TNF, IL6, COX2).[9][10]

Protocol 6: Insecticidal Activity (Vapor Toxicity Assay)

This method evaluates the toxicity of volatile compounds to insects.[11]

  • Test Arena: Use a sealed container, such as a glass jar or desiccator, as the test arena.

  • Compound Application: Apply a specific amount of the test compound onto a small piece of filter paper and place it inside the arena. The concentration is typically expressed as µL of compound per liter of air volume (µL/L).

  • Insect Introduction: Introduce a known number of test insects (e.g., termites, moths, or flies) into the arena.[11][12]

  • Exposure and Monitoring: Seal the container and monitor the insects for mortality at regular time intervals (e.g., every 2 hours for up to 24 hours). A control group with a solvent-treated filter paper should be run in parallel.

  • Data Analysis: Calculate the percentage of mortality at each time point. Determine the LC₅₀ (the lethal concentration that kills 50% of the insect population) by testing a range of concentrations and using probit analysis.[11]

Section 3: Data Summary

The following tables summarize quantitative data on the biological activities of citral and some of its analogues. This data serves as a reference for screening new derivatives.

Table 1: Antifungal Activity of Vanillin Oxime Analogues (Note: While not citral-derived, this data on oxime esters provides a strong rationale for screening this compound esters. This compound esters were also reported to have significant activity against these fungi)[8]

CompoundFungal SpeciesEC₅₀ (µg/mL)Reference
Vanillin Oxime-N-O-nonanoateRhizoctonia solani66.7[8]
Vanillin Oxime-N-O-dodecanoateMacrophomina phaseolina73.1[8]

Table 2: Antimicrobial and Antioxidant Activity of Citral

ActivityAssay / OrganismMetricResultReference
AntibacterialVibrio parahaemolyticusMIC0.125 mg/mL[4][13]
AntibacterialVibrio parahaemolyticusMBC0.25 mg/mL[13]
AntioxidantFerric Reducing PowerEC₅₀125 ± 28.86 µg/mL[14][15]

Table 3: Insecticidal Activity of Citral

Insect SpeciesAssay TypeMetricResultReference
Almond Moth (Cadra cautella)FumigationLC₉₉1 ppm (in 2 hours)[12]
Termite (Reticulitermes flaviceps)Vapor ToxicityLC₅₀0.177 µL/L[11]
Housefly (Musca domestica)Topical ApplicationMedian Lethal Dose1850 µg/g[12]
Mosquito (Culex pipiens)Larvicidal100% Kill167 ppm (in 24 hours)[12]

Section 4: Mechanisms of Action

Understanding the mechanism of action is crucial for lead optimization. The anti-inflammatory properties of citral, which may be shared by its oxime analogues, are linked to the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, freeing NF-κB to enter the nucleus. In the nucleus, it triggers the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[13]

Studies have shown that citral can block this process. It inhibits the phosphorylation of IκB, which prevents NF-κB's release and translocation to the nucleus.[13] This action effectively suppresses the expression of downstream inflammatory mediators.[10][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->IkB IkB_NFkB->NFkB IκB Degradation IkB_NFkB->NFkB Citral This compound (or Analogue) Citral->IKK INHIBITS Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

References

Troubleshooting & Optimization

"Optimizing reaction conditions for high-yield Citral oxime synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Citral oxime. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The formation of this compound from Citral and hydroxylamine is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine performs a nucleophilic attack on the carbonyl carbon of Citral. This is followed by a proton transfer and the elimination of a water molecule to form the carbon-nitrogen double bond of the oxime.[1] The reaction is typically catalyzed by a weak acid or base.

Q2: Why does my this compound product exist as a mixture of isomers?

A2: Citral itself is a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer). The oximation of the aldehyde group introduces another stereocenter, resulting in a mixture of four possible diastereomeric oximes: (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z).[2][3] These isomers can be separated by chromatographic techniques if a single stereoisomer is required.[2][3]

Q3: What are the primary side reactions to be aware of during this compound synthesis?

A3: The most common side reaction is the dehydration of the this compound to form geranyl nitrile.[3] This is particularly prevalent at higher temperatures (e.g., 125–130°C) or in the presence of strong dehydrating agents like acetic anhydride.[3][4] Another potential issue is the formation of isohexenyl isoxazoline, which can be minimized by precise temperature control.[4]

Q4: What are the recommended storage conditions for this compound?

A4: For short-term storage (days to weeks), keep the product in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), a temperature of -20°C is recommended.[3]

Q5: Are there any "green" or solvent-free methods for this synthesis?

A5: Yes, mechanochemical synthesis is an environmentally friendly alternative. This method involves grinding Citral with hydroxylamine hydrochloride and a base (e.g., NaOH) at room temperature, which significantly reduces or eliminates the need for solvents.[1][2] Ball milling is another green technique that has shown high conversion rates (92%) in short reaction times.[4]

Experimental Protocols & Data

Protocol 1: Conventional Synthesis in Aqueous Ethanol

This protocol is a standard method for producing this compound with a high yield.

Methodology:

  • Combine Citral (1.0 eq), hydroxylamine hydrochloride (1.3-1.5 eq), and sodium bicarbonate (1.3-1.5 eq) in 96% ethanol.[1]

  • Reflux the mixture for 1-2 hours. Alternatively, stir the reaction at 50-60°C for 2-5 hours.[1][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a yellow oily liquid.[1][5]

Data Summary: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing the reaction conditions.

Table 1: Effect of Molar Ratio on Yield (Aqueous Method)

Citral (eq) Hydroxylamine HCl (eq) Sodium Bicarbonate (eq) Approximate Yield Purity
1.0 1.1 1.1 ~80% >85%
1.0 1.3 1.3 >85% >90%
1.0 1.5 1.5 >85% >90%

Data compiled from multiple sources indicating optimal ratios.[1][5]

Table 2: Comparison of Synthesis Methods

Method Solvent(s) Temperature Reaction Time Typical Conversion/Yield
Conventional Synthesis Aqueous Ethanol 50-60°C 2-5 hours >85% Yield
Ultrasound-Assisted Not Specified Ambient 20 minutes 94% Yield
Mechanochemical (Grinding) Solvent-Free Room Temp Variable High Conversion
Mechanochemical (Ball Mill) Solvent-Free Room Temp 30 minutes 92% Conversion

Data compiled from various green chemistry and conventional approaches.[1][4]

Visual Guides

Reaction Mechanism

The diagram below illustrates the nucleophilic addition-elimination mechanism for the formation of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Citral Citral (Aldehyde) Intermediate Hemiaminal Intermediate Citral->Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate Oxime This compound Intermediate->Oxime Elimination Water Water (H₂O) Intermediate->Water

Caption: Reaction mechanism of this compound synthesis.

General Experimental Workflow

This flowchart outlines the major steps from reaction setup to product purification.

experimental_workflow Start Start Setup Combine Reactants: Citral, NH₂OH·HCl, Base, Solvent Start->Setup Reaction Heat & Stir (e.g., 50-60°C, 2-5h) Setup->Reaction Monitor Monitor via TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Solvent Extraction Monitor->Workup Complete Dry Dry Organic Phase (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure this compound Purify->End

Caption: Standard workflow for this compound synthesis.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Incorrect pH: The reaction is sensitive to pH. An inappropriate pH can hinder the nucleophilic attack or the final elimination step.1. Ensure a weak base (e.g., sodium bicarbonate) is used to neutralize the HCl from hydroxylamine hydrochloride, creating a favorable pH.[1]
2. Low Temperature/Short Reaction Time: The reaction may not have proceeded to completion.2. Increase the reaction temperature to the recommended 50-60°C or prolong the reaction time. Monitor progress with TLC.[1][5]
3. Poor Quality Reagents: Degradation of Citral or hydroxylamine can prevent the reaction.3. Use fresh, high-purity reagents. Citral is prone to oxidation and polymerization.[6]
Presence of Nitrile Impurity 1. Excessive Heat: High temperatures can cause the oxime to dehydrate, forming geranyl nitrile.[2]1. Maintain strict temperature control. Avoid temperatures significantly above 60°C unless nitrile formation is desired.
2. Presence of Dehydrating Agents: Contaminants or co-reagents may be causing dehydration.2. Ensure all reagents and solvents are free from strong dehydrating agents.
Product is a Complex Mixture of Isomers 1. Inherent Stereochemistry: This is expected due to the isomeric nature of Citral and the oxime formation.[2][3]1. If a single isomer is required, perform separation using silica gel column chromatography.[5] Isomerization of the C=N bond can occur on standing.[2]
Difficulty in Product Isolation 1. Emulsion during Extraction: The presence of certain salts or impurities can lead to emulsion formation.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Product Loss during Purification: The product may be co-eluting with impurities or sticking to the column.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary for effective separation.

Troubleshooting Logic Diagram

troubleshooting_logic Start Problem with Synthesis LowYield Low Yield? Start->LowYield Impurity Impurity Detected? LowYield->Impurity No CheckpH Verify pH & Base Stoichiometry LowYield->CheckpH Yes Nitrile Nitrile Impurity? Impurity->Nitrile Yes CheckTempTime Increase Temp/Time & Monitor CheckpH->CheckTempTime CheckReagents Use Fresh Reagents CheckTempTime->CheckReagents ReduceTemp Reduce Reaction Temperature Nitrile->ReduceTemp Yes Isomers Multiple Isomers? Nitrile->Isomers No ColumnChromo Purify via Column Chromatography Isomers->ColumnChromo Yes

References

"Troubleshooting common byproducts in Citral oximation"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for citral oximation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and byproducts encountered during the oximation of citral.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the oximation of citral?

A1: The most frequently encountered byproducts in citral oximation include:

  • Isocitrals: Isomers of citral that can form under thermal stress or non-neutral pH conditions.

  • Geranyl Nitrile: Formed via dehydration of the citral oxime, particularly at elevated temperatures.

  • Methyl Heptenone: Can result from a retro-aldol reaction of citral under alkaline conditions.

  • Unreacted Citral (Geranial and Neral): Incomplete conversion is a common issue.

  • Oxidation Products: Citral is susceptible to oxidation, which can lead to various acidic and aldehydic impurities.

  • Michael Adducts: As an α,β-unsaturated aldehyde, citral can potentially undergo Michael addition with hydroxylamine, leading to β-amino oxime byproducts, though this is less commonly reported.

Q2: My citral oximation reaction is showing low yield. What are the potential causes and how can I improve it?

A2: Low yields in citral oximation can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and appropriate temperature.

  • Suboptimal pH: The pH of the reaction medium is crucial. An excessively acidic or basic environment can promote the degradation of citral. For many oximation reactions, a pH close to neutral or slightly basic is optimal.

  • Poor Reagent Quality: Ensure the purity of your citral and hydroxylamine hydrochloride. Impurities in the starting material can lead to side reactions and lower yields.

  • Inefficient Work-up: During extraction and purification, the product can be lost. Optimize your work-up procedure to minimize losses.

To improve the yield, consider the following:

  • Stoichiometry: Use a slight excess of hydroxylamine hydrochloride and the base to drive the reaction to completion. A molar ratio of approximately 1:1.2:1.2 for citral:hydroxylamine hydrochloride:base is a good starting point.

  • Choice of Base: A mild base like sodium carbonate or sodium bicarbonate is often preferred to stronger bases like sodium hydroxide to minimize the retro-aldol degradation of citral.

  • Temperature Control: Maintain a moderate reaction temperature. While gentle heating can accelerate the reaction, excessive heat can lead to the formation of byproducts like geranyl nitrile.

  • Solvent: Ethanol or methanol are commonly used solvents and generally provide good results.

Q3: I am observing the formation of a significant amount of geranyl nitrile in my product. How can I prevent this?

A3: The formation of geranyl nitrile is due to the dehydration of the this compound. This is often promoted by high temperatures and acidic conditions. To minimize nitrile formation:

  • Avoid Excessive Heat: Carry out the reaction at a moderate temperature (e.g., room temperature to 50°C). Avoid high-temperature distillations during purification if possible.

  • Neutralize Acid: Ensure that the reaction mixture is neutralized or slightly basic before any heating steps in the work-up. Any residual acid can catalyze the dehydration.

  • Gentle Work-up: Use gentle methods for solvent removal, such as a rotary evaporator at low temperature and pressure.

Q4: My final product is a mixture of E/Z isomers of the oxime. Is this normal, and how can I separate them?

A4: Yes, it is entirely normal to obtain a mixture of E and Z isomers for the oximes of both geranial and neral, resulting in up to four possible diastereomers. The exact ratio of these isomers can depend on the reaction conditions. While the mixture is often used directly in subsequent steps (e.g., for the synthesis of geranyl nitrile), separation can be achieved using chromatographic techniques like column chromatography on silica gel if individual isomers are required for specific applications.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of unreacted citral - Insufficient reaction time- Inadequate amount of hydroxylamine or base- Low reaction temperature- Increase reaction time and monitor by TLC or GC- Use a slight excess (1.2-1.5 eq.) of hydroxylamine hydrochloride and base- Gently warm the reaction mixture (e.g., 40-50°C)
Presence of methyl heptenone - Reaction conditions are too basic, causing retro-aldol degradation of citral.- Use a milder base such as sodium bicarbonate instead of sodium hydroxide.- Maintain a moderately basic pH and avoid prolonged reaction times at high temperatures.
Formation of isocitrals - Isomerization of citral due to heat or non-neutral pH.- Perform the reaction at a controlled, moderate temperature.- Ensure the pH is maintained in the desired range throughout the reaction.
Product appears yellow or discolored - Oxidation of citral or the oxime product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light.
Difficulty in isolating the product - Emulsion formation during work-up.- Product is too soluble in the aqueous phase.- Add a saturated brine solution to break up emulsions during extraction.- Increase the number of extractions with an appropriate organic solvent.

Experimental Protocols

High-Purity this compound Synthesis

This protocol is designed to maximize the yield of this compound while minimizing the formation of common byproducts.

Materials:

  • Citral (high purity, mixture of E/Z isomers)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve citral (1.0 eq.) in 95% ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.2 eq.) in water.

  • Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of citral with vigorous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • To the remaining aqueous residue, add a saturated sodium chloride solution and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified further by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways and Workflows

Below are diagrams illustrating the citral oximation reaction and a general troubleshooting workflow.

citral_oximation Citral Citral (Geranial + Neral) Citral_Oxime This compound (Mixture of Isomers) Citral->Citral_Oxime Oximation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Citral_Oxime Base Base (e.g., Na2CO3) Base->Citral_Oxime Solvent Solvent (e.g., Ethanol) Solvent->Citral_Oxime

Caption: General reaction scheme for the oximation of citral.

troubleshooting_workflow Start Problem Identified in Citral Oximation Low_Yield Low Yield Start->Low_Yield Byproduct_Formation Byproduct Formation Start->Byproduct_Formation Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Degradation Starting Material Degradation? Low_Yield->Degradation Optimize_Workup Optimize Work-up/Purification Low_Yield->Optimize_Workup Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Byproduct_Formation->Analyze_Byproducts Check_Stoichiometry Check Reagent Stoichiometry Incomplete_Reaction->Check_Stoichiometry Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Check_pH Check Reaction pH Degradation->Check_pH Check_Temp Check Reaction Temperature Degradation->Check_Temp Adjust_Conditions Adjust Reaction Conditions Based on Byproduct Identity Analyze_Byproducts->Adjust_Conditions

Caption: Troubleshooting workflow for common citral oximation issues.

"Purification of Citral oxime from reaction mixture using column chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of citral oxime from a reaction mixture using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification critical? A1: this compound is an organic compound synthesized from citral (a mixture of geranial and neral isomers) and hydroxylamine.[1][2][3] It serves as a key intermediate in the synthesis of other commercially valuable compounds, such as geranyl nitrile, which is used in the fragrance industry.[2] Purification is essential to remove unreacted starting materials, byproducts, and reagents to ensure the high purity (e.g., >95%) required for subsequent reactions and to meet quality standards for final products.[1][4]

Q2: What are the typical components and impurities in a crude this compound reaction mixture? A2: A standard reaction mixture typically contains the desired this compound isomers, unreacted citral, excess hydroxylamine hydrochloride, a base (like sodium bicarbonate), and the reaction solvent (such as ethanol or water).[1] Therefore, the primary impurities to be separated are unreacted citral and polar byproducts or salts.

Q3: What is the fundamental principle behind separating this compound using silica gel column chromatography? A3: The separation relies on the principle of normal-phase adsorption chromatography.[5] Silica gel, the stationary phase, is highly polar.[6][7] Components of the mixture are passed through the column using a less polar mobile phase. Compounds with lower polarity, like unreacted citral, have weaker interactions with the silica gel and travel down the column faster.[6] this compound, being more polar due to its hydroxyl (-OH) group, adsorbs more strongly to the silica, and thus elutes later.[3]

Q4: How do I select an appropriate solvent system (mobile phase) for the separation? A4: The ideal mobile phase is determined by running preliminary tests on Thin Layer Chromatography (TLC) plates using the same silica gel as the stationary phase.[7] The goal is to find a solvent mixture (e.g., hexane and ethyl acetate) where the this compound has a retention factor (Rf) value of approximately 0.2 to 0.35.[7] This ensures the compound moves down the column effectively but not so quickly that it co-elutes with impurities.

Troubleshooting Guide

Q1: Problem - Poor separation between this compound and unreacted citral. A1: Cause: This issue usually arises if the mobile phase is too polar, causing both compounds to elute too quickly. Solution:

  • Decrease the polarity of the eluent. For example, if you are using a 10% ethyl acetate in hexane mixture, try reducing it to 5% or 7%.

  • Ensure the column is packed uniformly without any channels, as this can lead to a significant loss of resolution.[6]

  • Use a larger column or reduce the amount of crude material loaded. The recommended ratio of silica gel to crude sample by weight is between 20:1 and 100:1.[7]

Q2: Problem - The column is running extremely slowly or has stopped. A2: Cause: This can be due to the silica gel being packed too tightly, the use of very fine silica particles, or precipitation of the sample at the top of the column. Solution:

  • Apply positive pressure to the top of the column using compressed air or nitrogen (flash chromatography) to increase the flow rate.

  • Ensure your sample is fully dissolved in a minimal amount of the mobile phase before loading. If the sample is not very soluble in the mobile phase, dissolve it in a slightly stronger solvent, but keep the volume to an absolute minimum.

  • Repack the column using a slurry method to ensure a homogenous bed.[6]

Q3: Problem - My purified fractions are still impure and show multiple spots on a TLC plate. A3: Cause: The chromatographic bands of different components are likely overlapping as they elute. Solution:

  • Collect smaller fractions. This increases the chance of isolating fractions that contain only the pure compound.

  • Use a shallower solvent gradient during elution. Instead of a large step-change in polarity, increase the polar solvent concentration gradually.

  • Re-column the impure fractions. Combine fractions that are mostly this compound and run them through a second column under optimized conditions.

Q4: Problem - The this compound does not seem to be eluting from the column. A4: Cause: The mobile phase is not polar enough to displace the this compound from the active sites of the silica gel. Solution:

  • Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

  • If the compound is still retained, a small amount of a highly polar solvent like methanol can be added to the eluent to wash the column.

Q5: Problem - I observe significant "tailing" of the this compound spot on TLC and expect the same from the column. A5: Cause: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, often due to acidic silica interacting with a basic site on the molecule.[8] It can also occur if the sample is overloaded. Solution:

  • Reduce the amount of sample loaded onto the column.

  • Add a small amount (0.1-1%) of a modifier to the mobile phase. For a neutral or slightly basic compound like an oxime, adding a trace amount of triethylamine or pyridine can help by occupying the highly acidic sites on the silica gel, leading to more symmetrical peaks.

Data Presentation

Table 1: Typical Parameters for this compound Purification

ParameterTypical Value/TypeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)High surface area and polarity provide good separation for compounds like oximes.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA non-polar/polar solvent system allows for elution of non-polar impurities first, followed by the target compound as polarity is increased.
Silica to Sample Ratio 30:1 to 50:1 (w/w)A higher ratio is used for difficult separations to ensure adequate resolution.[6]
TLC Rf of this compound ~0.3 in starting eluentProvides a good balance between retention and elution time.[7]
Expected Purity >95%Achievable with proper technique and fraction selection.[4][9]

Table 2: Elution Order from Silica Gel Column

Elution OrderCompoundRationale for Elution
1 Unreacted Citral (Aldehyde)Least polar major component, interacts weakly with silica gel.
2 This compound (Product) More polar than citral due to the -N-OH group, requiring a more polar eluent.
3 Highly Polar ImpuritiesStrongest interaction with silica gel, elutes last or remains on the column.

Experimental Protocol

Methodology for Column Chromatography Purification of this compound

  • Preparation of Crude Mixture: After the reaction is complete, perform a work-up which may involve quenching the reaction, extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate), and drying the organic layer.[1] Evaporate the solvent under reduced pressure to obtain the crude oily residue.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude oil in a solvent.

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 85:15).

    • Visualize the spots under a UV lamp.[1]

    • Select the solvent system that gives an Rf value of ~0.3 for the this compound spot and good separation from the less polar citral spot (higher Rf).

  • Column Packing (Wet Slurry Method):

    • Clamp a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom.[6]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent selected from TLC.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[6]

    • Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Never let the column run dry. [7]

  • Sample Loading:

    • Dissolve the crude this compound oil in the minimum possible volume of the initial eluent.

    • Carefully pipette this concentrated solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it is just level with the silica surface.

    • Gently add a small layer of fresh eluent to wash down any sample on the column walls.

  • Elution and Fraction Collection:

    • Fill the column with the eluent.

    • Begin elution, collecting the solvent that passes through the column in a series of numbered test tubes or flasks (fractions).

    • Monitor the separation by spotting collected fractions on TLC plates to track which compounds are eluting.

    • If necessary, gradually increase the polarity of the eluent (e.g., from 5% to 10% ethyl acetate) to elute the more polar this compound.

  • Product Isolation:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound, often as a yellow oil.[1]

Workflow Visualization

Caption: Workflow for purifying this compound via column chromatography.

References

Technical Support Center: Catalytic Reduction of Citral Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the challenges encountered during the catalytic reduction of citral oxime.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the catalytic reduction of this compound?

A1: The catalytic reduction of this compound, like other oximes, presents several significant challenges. The most critical is achieving chemoselectivity, which involves reducing the carbon-nitrogen double bond (C=N) without cleaving the weak nitrogen-oxygen (N-O) single bond.[1][2][3] Key challenges include:

  • Over-reduction: The primary side reaction is the cleavage of the N-O bond, which leads to the formation of a primary amine instead of the desired hydroxylamine.[2][3]

  • Low Reactivity: Oximes can be resistant to reduction, often requiring harsh conditions or highly active catalysts.[1][2][3]

  • Side Reactions: Besides over-reduction, other reactions like dehydration to geranyl nitrile and Beckmann rearrangement to amides can occur, especially under acidic or high-temperature conditions.

  • Stereoselectivity: this compound exists as a mixture of E/Z isomers. The geometry of the C=N bond significantly influences the stereochemical outcome of the reduction, making it difficult to control when using an isomeric mixture.[2][3]

Q2: Why is catalyst selection so critical for this reaction?

A2: The choice of catalyst fundamentally dictates the reaction's outcome. Different metals have different affinities for the functional groups in the oxime.

  • Platinum (Pt) catalysts (e.g., PtO₂, Pt/C): These are generally preferred for the selective reduction of the C=N bond to form hydroxylamines. This process often requires the presence of a strong Brønsted acid.[2][4]

  • Palladium (Pd) catalysts (e.g., Pd/C): Palladium tends to favor the hydrogenolysis (cleavage) of the N-O bond, leading predominantly to the formation of the primary amine.[4]

  • Nickel (Ni) catalysts (e.g., Raney® Ni): Raney Nickel is a potent catalyst often used for complete reduction to the primary amine. These reactions typically perform better under neutral or basic conditions to achieve high yields of the amine.[4]

Q3: How does the E/Z isomerism of this compound affect the reduction?

A3: this compound is derived from citral, which is a mixture of geranial (E-isomer) and neral (Z-isomer). The subsequent reaction with hydroxylamine creates another stereocenter at the C=N bond, resulting in a mixture of diastereomers. The spatial arrangement of the hydroxyl group relative to the rest of the molecule in these E/Z isomers can lead to different reactivities and stereoselectivities during the reduction.[2][3] Achieving a specific stereoisomer of the product often requires starting with a pure E or Z isomer of the oxime, which may necessitate chromatographic separation beforehand.[3]

Q4: What are the main side products, and under what conditions do they form?

A4: The most common side products are the primary amine (from N-O bond cleavage), geranyl nitrile (from dehydration), and secondary amines. High temperatures can promote the dehydration of this compound to geranyl nitrile.[5] The formation of the primary amine is favored by catalysts like Pd/C and harsh reaction conditions. Secondary amine formation can occur as a subsequent reaction between the primary amine product and an intermediate imine.

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.
Possible CauseSuggested Solution
Inactive Catalyst Use a fresh batch of catalyst or regenerate/reactivate the existing catalyst according to standard procedures. For hydrogenation, ensure the catalyst was not overly exposed to air.
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the system is properly sealed and increase the H₂ pressure within the recommended safety limits for the apparatus.
Incorrect Temperature The reaction may require heating to overcome the activation energy. Incrementally increase the temperature while monitoring for the formation of degradation products.
Poor Reagent Quality Use freshly distilled/purified solvents and ensure the this compound starting material is of high purity. Moisture and other impurities can poison the catalyst.
Incorrect pH Some catalytic systems have strict pH requirements. For Pt-catalyzed reductions to hydroxylamines, a strong acid is often necessary.[2] For Raney Ni reductions to amines, basic conditions may be required.[4]
Problem 2: The major product is the primary amine instead of the desired hydroxylamine.
Possible CauseSuggested Solution
Incorrect Catalyst Choice This is the most likely cause. Palladium (Pd/C) strongly promotes N-O bond cleavage.[4] Switch to a platinum-based catalyst such as Pt/C or Adam's catalyst (PtO₂).[4]
Reaction Conditions Too Harsh High temperatures and excessive hydrogen pressure can lead to over-reduction. Reduce the temperature and/or pressure.
Absence of Acid The selective reduction to hydroxylamine over platinum catalysts is often most effective in the presence of a stoichiometric amount of a strong Brønsted acid (e.g., HCl, H₂SO₄).[2][3] The acid protonates the oxime, which is believed to favor C=N reduction over N-O cleavage on a Pt surface.
Problem 3: Significant formation of geranyl nitrile.
Possible CauseSuggested Solution
High Reaction Temperature Dehydration is a common side reaction for oximes at elevated temperatures.[5] Lower the reaction temperature. Perform the reaction at room temperature if the catalyst is sufficiently active.
Presence of Dehydrating Agents Ensure the reaction medium does not contain any acidic species that could act as dehydrating agents (unless required for catalysis). For instance, the Beckmann rearrangement, which can lead to nitriles from aldoximes, is acid-catalyzed.[6]
GC/MS Analysis Conditions Be aware that dehydration of oximes can occur in the heated injector port of a gas chromatograph, giving a false indication of nitrile in the bulk reaction mixture.[5] Analyze the crude product by NMR or use a lower injector temperature if possible.
Problem 4: Low yield of the desired primary amine due to multiple byproducts.
Possible CauseSuggested Solution
Unselective Reducing Agent If using hydride reagents (e.g., NaBH₄), they are often unreactive towards oximes alone. Additives such as ZrCl₄ or other Lewis acids are needed to enhance reactivity, but selectivity can still be an issue.[7]
Formation of Secondary Amines This can occur from the reaction of the primary amine product with an imine intermediate. Using basic conditions with Raney Ni may help improve selectivity for the primary amine.[4]
Beckmann Rearrangement Under strong acidic conditions, the oxime can rearrange to an amide.[8][9] If the goal is the amine, avoid strongly acidic conditions when using catalysts like Pd/C or Raney Ni.

Data & Protocols

Data Presentation

Table 1: Comparison of General Catalytic Systems for Oxime Reduction

CatalystTypical ConditionsPrimary ProductKey Considerations
Pt/C, PtO₂ H₂ (1-50 atm), Room Temp, Strong Acid (e.g., HCl)HydroxylamineThe presence of a strong acid is often crucial for selectivity and preventing catalyst poisoning.[2][10]
Pd/C H₂ (1-5 atm), Room Temp, AcOH/H₂SO₄Primary AmineHighly effective for N-O bond cleavage. Not suitable for hydroxylamine synthesis.[4]
Raney® Ni H₂ (10-20 atm), 25-80 °C, Neutral or Basic (NH₃/EtOH)Primary AmineVery active catalyst. Basic conditions are often preferred to achieve high amine yields.[4][11]
NaBH₄ / Additive Inert solvent (e.g., THF), Room Temp, Lewis Acid (e.g., ZrCl₄)Primary AmineNaBH₄ alone is generally ineffective. Additives are required to activate the oxime.[7]
Zn / Acetic Acid Glacial Acetic Acid, Room TempPrimary AmineA classical stoichiometric reduction method that can be effective for small-scale synthesis.[12]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation to Primary Amine (Raney® Ni)
  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (approx. 0.1-0.2 g per 1 g of oxime) with deionized water until the washings are neutral, followed by three washes with absolute ethanol.

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) dissolved in ethanol (10-20 mL per 1 g of oxime). Carefully add the prepared Raney® Ni slurry.

  • Hydrogenation: Seal the vessel, purge with N₂, and then pressurize with H₂ (e.g., 10 atm).[11]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric nickel catalyst. Caution: Do not allow the catalyst cake to dry in the air. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Selective Reduction to Hydroxylamine (Pt/C with Acid)
  • Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq), a solvent such as tert-amyl alcohol or ethanol, and 5% Pt/C (5-10 mol %).[10]

  • Acid Addition: Add a stoichiometric amount (1.0-1.5 eq) of a strong Brønsted acid, such as methanesulfonic acid (MsOH) or HCl, to the mixture.[10]

  • Hydrogenation: Seal the vessel, purge with an inert gas, and then pressurize with hydrogen (e.g., 3-50 atm).[4][10]

  • Reaction: Stir the reaction at room temperature for 20-24 hours. Monitor the reaction's progress by TLC or LC-MS, observing the formation of the hydroxylamine salt.

  • Work-up: After depressurization, filter the catalyst through Celite®.

  • Isolation: The product will be in the form of an acid salt (e.g., hydrochloride). The salt can be isolated by evaporation of the solvent. To obtain the free hydroxylamine, a basic work-up (e.g., addition of aq. NaHCO₃ and extraction with an organic solvent) is required, though the free hydroxylamine may be less stable.

Visualizations

Logical Relationships and Workflows

cluster_start Starting Material cluster_products Potential Reduction Products & Pathways Citral Citral (Geranial/Neral Mixture) Oxime This compound (E/Z Isomer Mixture) Citral->Oxime + NH2OH Hydroxylamine Target: Aminocitral Hydroxylamine (C=N Reduced) Oxime->Hydroxylamine Selective Reduction (e.g., Pt/C, H₂, Acid) Amine Target: Aminocitral (C=N Reduced, N-O Cleaved) Oxime->Amine Complete Reduction (e.g., Raney Ni, H₂) or N-O Cleavage (Pd/C) Nitrile Side Product: Geranyl Nitrile (Dehydration) Oxime->Nitrile High Temp / Acid Rearrangement Side Product: Amide (Beckmann Rearrangement) Oxime->Rearrangement Strong Acid Hydroxylamine->Amine Over-reduction (Harsh Conditions)

Caption: Reaction pathways in the catalytic reduction of this compound.

Start Problem: Low Yield or Incorrect Product Check_Conversion Is starting material (this compound) consumed? Start->Check_Conversion Analyze_Products What is the main product by GC-MS / NMR? Check_Conversion->Analyze_Products Yes No_Conversion_Causes Possible Causes: - Inactive Catalyst - Incorrect Temp/Pressure - Poor Reagent Quality Check_Conversion->No_Conversion_Causes No Amine Primary Amine? Analyze_Products->Amine Hydroxylamine Hydroxylamine? Analyze_Products->Hydroxylamine Nitrile Geranyl Nitrile? Analyze_Products->Nitrile Other Other/Mixture? Analyze_Products->Other No_Conversion_Solutions Solutions: - Use fresh catalyst - Optimize conditions (T, P) - Purify reagents/solvents No_Conversion_Causes->No_Conversion_Solutions Amine_Solutions Cause: N-O Cleavage Solution: Switch from Pd to Pt catalyst. Add strong acid with Pt. Amine->Amine_Solutions Hydroxylamine_Solutions Goal Achieved! (If this was the target) Hydroxylamine->Hydroxylamine_Solutions Nitrile_Solutions Cause: Dehydration Solution: Lower reaction temperature. Avoid strong acids. Nitrile->Nitrile_Solutions Other_Solutions Cause: Unselective conditions Solution: Re-evaluate catalyst and solvent. Consider milder reducing agents. Other->Other_Solutions

Caption: Troubleshooting flowchart for this compound reduction.

References

Technical Support Center: The Effect of pH on the Rate of Citral Oxime Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the effect of pH on the rate of citral oxime hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the rate of this compound hydrolysis?

The rate of this compound hydrolysis is highly dependent on pH. The reaction is acid-catalyzed, meaning that the rate of hydrolysis increases as the pH decreases.[1][2][3][4] Under neutral to alkaline conditions (pH > 7), the hydrolysis of oximes is generally very slow.[1][3]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

The acid-catalyzed hydrolysis of an oxime involves the protonation of the oxime nitrogen, which makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water. This is followed by a series of proton transfer steps and the eventual cleavage of the C-N bond to yield citral and hydroxylamine.

Q3: Why is my this compound not hydrolyzing at neutral or slightly basic pH?

This is the expected behavior. Oximes are known to be relatively stable at neutral and basic pH.[1][3] Significant hydrolysis typically requires acidic conditions to protonate the oxime and facilitate the reaction.

Q4: Are there any specific catalysts that can be used to accelerate the hydrolysis?

While strong acids are the primary catalysts for oxime hydrolysis, the presence of certain nucleophilic catalysts might influence the reaction rate, though this is less commonly employed than simple acid catalysis. The primary driver for this reaction is protonation of the oxime.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable hydrolysis - pH is too high (neutral or basic): Oximes are stable at pH > 7. - Incorrect buffer preparation: The actual pH of the solution may not be what was intended. - Low temperature: Reaction kinetics are slower at lower temperatures.- Decrease the pH: Adjust the pH of the reaction mixture to the acidic range (e.g., pH 1-5). - Verify buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer. - Increase temperature: Perform the reaction at a controlled, elevated temperature to increase the rate.
Inconsistent reaction rates between replicates - Inaccurate pH control: Small variations in pH in the acidic range can lead to significant differences in reaction rates. - Temperature fluctuations: Lack of precise temperature control can affect reaction kinetics. - Inaccurate initial concentrations: Errors in preparing the stock solutions of this compound or the buffer components.- Use a reliable buffer system: Employ a buffer with a pKa close to the target pH to ensure stable pH control. - Use a temperature-controlled reaction vessel: A water bath or a temperature-controlled reaction block is recommended. - Carefully prepare all solutions: Use calibrated equipment for all measurements.
Side reactions or product degradation - Highly acidic conditions: Very low pH might lead to the degradation of the citral product. - Presence of impurities: Impurities in the this compound starting material could lead to side reactions.- Optimize pH: Find a pH that is low enough for a measurable hydrolysis rate but not so low as to cause degradation. - Purify starting material: Ensure the purity of the this compound using appropriate techniques (e.g., chromatography).
Difficulty in monitoring the reaction - Low concentration of reactants: The change in concentration may be too small to detect accurately. - Inappropriate analytical technique: The chosen method may not be sensitive enough or may suffer from interference.- Increase initial concentration: If possible, use a higher starting concentration of this compound. - Select a suitable analytical method: Techniques like UV-Vis spectrophotometry (monitoring the appearance of the citral chromophore) or ¹H NMR spectroscopy (monitoring the disappearance of the oxime proton and appearance of the aldehyde proton) are often suitable.[3]

Experimental Protocols

General Experimental Protocol for Monitoring this compound Hydrolysis by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the rate of this compound hydrolysis at a specific pH.

1. Materials:

  • This compound
  • Buffer solutions of desired pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, glycine-HCl for pH 2-4)
  • Spectrophotometer-grade solvent (e.g., acetonitrile or ethanol)
  • Calibrated UV-Vis spectrophotometer with temperature control
  • Quartz cuvettes

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent.
  • Buffer Solutions: Prepare a series of buffer solutions at the desired pH values. Ensure the ionic strength is constant across all buffers.

3. Experimental Procedure:

  • Set the spectrophotometer to the desired temperature.
  • Determine the λmax (wavelength of maximum absorbance) of citral in the chosen buffer system.
  • Equilibrate the buffer solution in the cuvette to the reaction temperature.
  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer in the cuvette. The final concentration of the organic solvent should be kept low to minimize its effect on the pH and reaction kinetics.
  • Immediately start recording the absorbance at the λmax of citral at regular time intervals.
  • Continue monitoring until the reaction is complete or for a sufficient period to determine the initial rate.

4. Data Analysis:

  • Convert the absorbance data to the concentration of citral produced using a calibration curve.
  • Plot the concentration of citral versus time.
  • The initial rate of the reaction can be determined from the initial slope of this plot.
  • To determine the pseudo-first-order rate constant (k_obs), plot ln([this compound]_t / [this compound]_0) versus time, where the slope will be -k_obs.

Data Presentation

Table 1: Hypothetical Rate Constants for this compound Hydrolysis at 25°C

pHObserved Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (s)
2.01.5 x 10⁻³462
3.04.7 x 10⁻⁴1475
4.01.5 x 10⁻⁴4621
5.04.7 x 10⁻⁵14748
6.01.5 x 10⁻⁵46210
7.0Very Slow (< 10⁻⁶)> 693147

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_citral Prepare this compound Stock Solution mix Initiate Reaction: Mix this compound and Buffer prep_citral->mix prep_buffer Prepare Buffer Solutions of Varying pH prep_buffer->mix monitor Monitor Reaction (e.g., UV-Vis or NMR) mix->monitor collect_data Collect Time-course Data monitor->collect_data calc_rate Calculate Rate Constants (k_obs) collect_data->calc_rate plot_data Plot Rate vs. pH calc_rate->plot_data

Caption: Experimental workflow for studying the effect of pH on this compound hydrolysis.

Hydrolysis_Mechanism CitralOxime This compound (R₂C=NOH) ProtonatedOxime Protonated Oxime (R₂C=N⁺OH₂) CitralOxime->ProtonatedOxime + H⁺ Intermediate Carbinolamine Intermediate ProtonatedOxime->Intermediate + H₂O Products Citral (R₂C=O) + Hydroxylamine (NH₂OH) Intermediate->Products - H⁺ H_plus_out H⁺ H_plus H⁺ H2O H₂O

Caption: Simplified mechanism of acid-catalyzed this compound hydrolysis.

References

"Scale-up considerations for industrial Citral oxime production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of industrial Citral oxime production.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up this compound production?

A1: The primary challenges in scaling up this compound production include:

  • Exothermic Reaction Management: The reaction between Citral and hydroxylamine is exothermic, and improper heat management at a large scale can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.

  • Mixing and Mass Transfer: Ensuring efficient mixing of the reactants, especially if they are in different phases, becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" and incomplete reactions.

  • Phase Separation: After the reaction, separating the organic phase containing this compound from the aqueous phase can be difficult at an industrial scale, potentially leading to emulsions and product loss.

  • Product Purity and Isomer Control: Citral itself is a mixture of isomers (geranial and neral), and the resulting this compound will also be a mixture of stereoisomers. Controlling the isomeric ratio and minimizing impurities can be challenging during scale-up.[1]

  • Product Stability: this compound can be sensitive to high temperatures and acidic conditions, potentially leading to degradation or side reactions like dehydration to the corresponding nitrile.[1][2]

Q2: What are the critical process parameters to monitor during the reaction?

A2: Key parameters to monitor and control are:

  • Temperature: Due to the exothermic nature of the reaction, strict temperature control is crucial to prevent side reactions and ensure product stability.

  • pH: The rate and completeness of the oximation reaction are often pH-dependent. Maintaining the optimal pH range is necessary for high conversion and selectivity.

  • Reactant Addition Rate: A controlled, gradual addition of one reactant to the other can help manage the heat generated from the exotherm.

  • Agitation Speed: Proper agitation is essential for efficient mixing, heat transfer, and preventing localized concentration gradients.

Q3: What are the common impurities in this compound production?

A3: Common impurities can include:

  • Unreacted Citral.

  • Side products from the degradation of Citral, such as p-cymene.

  • The corresponding nitrile, formed from the dehydration of this compound, especially at elevated temperatures.[1][2]

  • Isomers of this compound that may need to be controlled or removed depending on the final product specifications.[1]

Q4: How does the isomeric composition of the starting Citral affect the final product?

A4: The starting Citral is a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer).[3][4] The oximation reaction will proceed with both isomers, resulting in a mixture of four possible stereoisomeric oximes.[1] The ratio of these isomers in the final product will be influenced by the geranial to neral ratio in the starting material. For specific applications, controlling this isomeric ratio might be critical.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Action
Incomplete Reaction - Verify the stoichiometry of reactants. An excess of hydroxylamine is often used. - Check and adjust the pH of the reaction mixture to the optimal range. - Increase the reaction time or temperature, but monitor for side product formation.
Poor Mixing - Increase the agitation speed to improve mass transfer between phases. - For large-scale reactors, evaluate the impeller design and reactor geometry to ensure efficient mixing.
Side Reactions - Maintain strict temperature control to minimize degradation of the product and reactants. - Ensure the pH is in the optimal range to disfavor side reactions.
Product Loss During Work-up - Optimize the phase separation process to minimize the formation of emulsions. - Perform multiple extractions with a suitable solvent to ensure complete recovery of the product.
Problem 2: Product Purity Issues (e.g., presence of unreacted Citral or side products)
Possible Cause Suggested Action
Incomplete Conversion - See "Incomplete Reaction" under "Low Yield".
High Reaction Temperature - Lower the reaction temperature and extend the reaction time if necessary. - Implement a more efficient cooling system for the reactor.
Incorrect pH - Monitor and control the pH throughout the reaction. Deviations can lead to the formation of various byproducts.
Dehydration of Oxime - Avoid excessive temperatures during the reaction and subsequent purification steps (e.g., distillation) to prevent the formation of the corresponding nitrile.[1][2]

Data Presentation

Table 1: Illustrative Effect of Temperature on this compound Yield and Purity

Reaction Temperature (°C)Reaction Time (hours)Citral Conversion (%)This compound Yield (%)Purity (%)
258858095
404959092
602>999285 (increased nitrile formation)
Note: This data is illustrative and will vary depending on the specific reaction conditions, scale, and equipment.

Table 2: Illustrative Effect of pH on Citral Oximation

Reaction pHReaction Time (hours)Citral Conversion (%)This compound Yield (%)
467065
649592
849085
Note: This data is illustrative and will vary depending on the specific reaction conditions, scale, and equipment.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from Citral and hydroxylamine hydrochloride.

Materials:

  • Citral (mixture of geranial and neral)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Solvent (e.g., ethanol, water, or a biphasic system)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve Citral in the chosen solvent.

  • Hydroxylamine Solution Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride and sodium bicarbonate in water.

  • Reactant Addition: Slowly add the hydroxylamine hydrochloride solution to the Citral solution via the addition funnel over a period of 1-2 hours. Maintain the reaction temperature within the desired range (e.g., 25-40°C) using a cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC). Continue stirring for an additional 2-4 hours after the addition is complete, or until the reaction is deemed complete.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with the extraction solvent (e.g., diethyl ether) two to three times.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography if required.

Visualizations

experimental_workflow A Reaction Setup (Citral in Solvent) C Controlled Addition (Monitor Temperature) A->C B Prepare Hydroxylamine Solution (NH2OH.HCl + Base) B->C D Reaction Monitoring (TLC/GC) C->D E Work-up (Quench, Phase Separation, Extraction) D->E F Purification (Drying, Solvent Removal, Distillation) E->F G This compound (Final Product) F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Start Low Yield or Purity Issue Check_Conversion Check Reaction Completion (TLC/GC Analysis) Start->Check_Conversion Incomplete Incomplete Reaction? Check_Conversion->Incomplete Optimize_Reaction Optimize Reaction Conditions: - Adjust Stoichiometry - Check/Adjust pH - Increase Reaction Time Incomplete->Optimize_Reaction Yes Check_Temp Review Temperature Profile Incomplete->Check_Temp No End Problem Resolved Optimize_Reaction->End High_Temp Temperature Too High? Check_Temp->High_Temp Improve_Cooling Improve Cooling/ Reduce Addition Rate High_Temp->Improve_Cooling Yes Check_Purification Review Purification Process High_Temp->Check_Purification No Improve_Cooling->End Losses Losses During Work-up? Check_Purification->Losses Optimize_Workup Optimize Phase Separation/ Extraction Losses->Optimize_Workup Yes Losses->End No Optimize_Workup->End

Caption: Troubleshooting workflow for low yield or purity in this compound production.

References

Technical Support Center: Addressing Low Conversion Rates in Citral Oximation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for citral oximation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their citral oximation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for citral oximation?

A1: Citral, an α,β-unsaturated aldehyde, reacts with hydroxylamine (usually in the form of a salt like hydroxylamine hydrochloride, NH₂OH·HCl) to form citral oxime. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of citral, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of an oxime.

Q2: What are the common isomers of citral, and does this affect the oximation reaction?

A2: Citral is a mixture of two geometric isomers: geranial (trans-isomer or citral A) and neral (cis-isomer or citral B). Both isomers undergo oximation as they both possess the aldehyde functional group. The presence of both isomers will result in a corresponding mixture of geranial oxime and neral oxime. For most applications, this mixture is used directly.

Q3: What is a typical conversion rate I should expect for citral oximation?

A3: Expected conversion rates can vary significantly based on the reaction conditions. While optimized processes can achieve high yields, initial experiments or unoptimized conditions may result in lower conversions. Factors such as temperature, pH, solvent, and reactant ratios play a crucial role in the reaction's efficiency.

Q4: How can I monitor the progress and determine the conversion rate of my reaction?

A4: The most common and effective method for monitoring the reaction progress and determining the conversion rate is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This technique allows for the separation and quantification of citral and its corresponding oxime isomers. An internal standard can be used for accurate quantification. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of the disappearance of the citral spot and the appearance of the product spot(s).

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in citral oximation are a common issue. The following guide provides a structured approach to identifying and addressing potential causes.

Issue 1: Suboptimal Reaction pH

Question: My citral oximation is showing very low conversion. Could the pH of my reaction mixture be the problem?

Answer: Yes, the pH of the reaction medium is critical for successful oximation. The reaction is typically carried out under weakly basic conditions.

  • Problem: The nucleophilicity of hydroxylamine is reduced in highly acidic conditions as the lone pair on the nitrogen atom is protonated. Conversely, in strongly basic conditions, side reactions of citral, such as aldol condensation or decomposition, can occur.[4]

  • Solution:

    • Use a Mild Base: The reaction is often performed in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate, to neutralize the HCl released from hydroxylamine hydrochloride.[5] This maintains a suitable pH for the reaction to proceed.

    • Monitor pH: If possible, monitor the pH of the reaction mixture and maintain it in the range of 5-7.

Issue 2: Inappropriate Reaction Temperature

Question: I am running my reaction at room temperature and getting low yields. Should I increase the temperature?

Answer: While some oximation reactions can proceed at room temperature, the conversion rate of citral oximation is often temperature-dependent.

  • Problem: Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion within a practical timeframe.

  • Solution:

    • Increase Temperature: Based on established protocols, a reaction temperature in the range of 50-60°C is recommended for citral oximation.[5]

    • Caution: Excessively high temperatures can promote side reactions and degradation of both citral and the oxime product. It is crucial to find the optimal temperature for your specific setup.

Issue 3: Incorrect Stoichiometry of Reactants

Question: What is the ideal molar ratio of citral to hydroxylamine hydrochloride?

Answer: The stoichiometry of the reactants is a key factor in driving the reaction towards completion.

  • Problem: Using an insufficient amount of hydroxylamine will result in incomplete conversion of citral.

  • Solution:

    • Use an Excess of Hydroxylamine: It is common practice to use a slight molar excess of hydroxylamine hydrochloride. A molar ratio of citral to hydroxylamine hydrochloride of 1:1.3 to 1:1.5 is often employed.[5] This ensures that there is enough nucleophile to react with all the citral.

Issue 4: Poor Choice of Solvent

Question: Can the solvent I am using affect the conversion rate?

Answer: Absolutely. The solvent plays a crucial role in dissolving the reactants and facilitating their interaction.

  • Problem: If the reactants are not adequately solubilized, the reaction will be slow and inefficient. Citral is an oil and is insoluble in water, while hydroxylamine hydrochloride is water-soluble.[6]

  • Solution:

    • Biphasic System: The reaction can be carried out in a biphasic system (e.g., an organic solvent and water) with vigorous stirring to ensure good mixing between the phases.

    • Co-solvent System: Using a co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., ethanol, isopropanol), can help to solubilize both reactants in a single phase, thereby increasing the reaction rate.

Issue 5: Presence of Side Reactions

Question: I see multiple unexpected peaks in my GC-MS analysis. What are the possible side reactions?

Answer: As an α,β-unsaturated aldehyde, citral is susceptible to several side reactions, especially under non-optimal conditions.

  • Potential Side Reactions:

    • Aldol Condensation: Under basic conditions, citral can undergo self-condensation or react with other carbonyl-containing impurities.

    • Michael Addition: The double bond in the α,β-position is susceptible to nucleophilic attack (conjugate addition).

    • Isomerization and Decomposition: Citral can isomerize or decompose, particularly at elevated temperatures or in the presence of strong acids or bases.[4]

  • Troubleshooting:

    • Control pH and Temperature: Carefully controlling the pH and temperature, as described above, can minimize many of these side reactions.

    • Purify Starting Material: Ensure the purity of your citral starting material to avoid side reactions with impurities.

    • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Data Summary

The following table summarizes the key reaction parameters for citral oximation based on available literature. It is important to note that these are starting points, and optimization may be required for your specific experimental setup.

ParameterRecommended Range/ValueRationale
Temperature 50 - 60 °CBalances reaction rate and minimizes degradation.[5]
pH 5 - 7Ensures sufficient nucleophilicity of hydroxylamine while minimizing side reactions.
Molar Ratio (Citral:NH₂OH·HCl) 1 : 1.3 - 1.5A slight excess of hydroxylamine drives the reaction to completion.[5]
Base Sodium Bicarbonate (NaHCO₃)Mild base to neutralize HCl without promoting significant side reactions.[5]
Solvent Aqueous or Aqueous/Organic Co-solventFacilitates the interaction between the water-soluble hydroxylamine salt and the oil-soluble citral.

Experimental Protocols

Baseline Protocol for Citral Oximation

This protocol is adapted from a patented synthesis method and serves as a good starting point for optimization.[5]

Materials:

  • Citral

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citral in a suitable solvent (if using a co-solvent system).

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium bicarbonate in deionized water. The molar ratio of citral:hydroxylamine hydrochloride:sodium bicarbonate should be approximately 1:1.4:1.4.[5]

  • Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the flask containing the citral solution with vigorous stirring.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 2-5 hours.[5]

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing Workflows and Relationships

Troubleshooting Logic for Low Conversion Rates

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in citral oximation.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Citral Oximation Conversion start Low Conversion Rate Observed check_pH Check Reaction pH (Is it weakly acidic to neutral?) start->check_pH adjust_pH Adjust pH with mild base (e.g., NaHCO3) check_pH->adjust_pH No check_temp Check Reaction Temperature (Is it 50-60°C?) check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Adjust Temperature to 50-60°C check_temp->adjust_temp No check_ratio Check Reactant Ratio (Is NH2OH·HCl in excess?) check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Increase NH2OH·HCl to 1.3-1.5 equivalents check_ratio->adjust_ratio No check_solvent Check Solvent System (Are reactants solubilized?) check_ratio->check_solvent Yes adjust_ratio->check_solvent adjust_solvent Use a co-solvent or ensure vigorous stirring check_solvent->adjust_solvent No check_side_reactions Analyze for Side Products (GC-MS) check_solvent->check_side_reactions Yes adjust_solvent->check_side_reactions optimize_conditions Re-optimize conditions (lower temp, milder base) check_side_reactions->optimize_conditions Side products detected success Improved Conversion Rate check_side_reactions->success No significant side products optimize_conditions->success

Caption: Troubleshooting workflow for low citral oximation conversion rates.

Experimental Workflow for Citral Oximation

This diagram outlines the key steps in performing a citral oximation experiment, from setup to product analysis.

Experimental_Workflow Experimental Workflow for Citral Oximation setup 1. Reaction Setup (Flask, Stirrer, Condenser) reactants 2. Add Reactants (Citral, NH2OH·HCl, Base, Solvent) setup->reactants reaction 3. Heat and Stir (50-60°C, 2-5 hours) reactants->reaction monitoring 4. Monitor Progress (TLC, GC-MS) reaction->monitoring workup 5. Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (GC-MS, NMR) purification->analysis product Pure this compound analysis->product

Caption: Step-by-step experimental workflow for citral oximation.

References

Validation & Comparative

A Comparative Analysis of Citral Oxime Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, experimental protocols, and comparative efficiency of various synthetic routes to Citral Oxime, a key intermediate in fine chemical and pharmaceutical synthesis.

This compound, a derivative of the abundant natural monoterpene aldehyde citral, serves as a versatile precursor in the synthesis of various fine chemicals and active pharmaceutical ingredients. The efficiency of its synthesis is paramount for cost-effective and sustainable production. This guide provides a comparative analysis of prominent methods for this compound synthesis, offering a detailed examination of their performance based on experimental data.

Performance Comparison of Synthesis Methods

The synthesis of this compound from citral and a hydroxylamine salt is achievable through several distinct methodologies, each with its own set of advantages and disadvantages. The choice of method can significantly impact reaction time, energy consumption, product yield, and environmental footprint. Below is a summary of quantitative data for key synthesis methods.

Synthesis MethodTypical ReagentsSolventTemperatureReaction TimeYieldPurity
Conventional Heating (Solution-Phase) Citral, Hydroxylamine Hydrochloride, Base (e.g., NaHCO₃)EthanolReflux1 hourGoodHigh
Aqueous-Phase Synthesis Citral, Hydroxylamine Hydrochloride, Base (e.g., NaHCO₃)Water50-60°C2-5 hoursGoodHigh
Ultrasound-Assisted Synthesis Carbonyl Compound, Hydroxylamine Hydrochloride, Base (e.g., K₂CO₃)Water/Ethanol~60°C1-3 minutes81-95%High
Microwave-Assisted Synthesis Aldehyde/Ketone, Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃)Solvent-free80-90°C2-5 minutes80-100%High
Mechanochemical (Solvent-Free) Synthesis Citral, Hydroxylamine Hydrochloride, Base (e.g., NaOH)Solvent-freeRoom Temperature1.5-20 minutesQuantitative95-99%[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a laboratory setting.

Conventional Heating (Solution-Phase) in Ethanol

This classical approach involves the reflux of reactants in an alcoholic solvent.

Procedure:

  • Combine citral (0.21 mol), hydroxylamine hydrochloride (0.27 mol), and sodium hydrogen carbonate (0.28 mol) in 75 ml of 96% ethanol in a round-bottom flask.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 1 hour.[2]

  • After cooling, the product can be isolated through standard work-up procedures, typically involving filtration to remove inorganic salts and evaporation of the solvent, followed by purification if necessary.

Aqueous-Phase Synthesis

This method offers a more environmentally friendly alternative to alcoholic solvents.

Procedure:

  • Dissolve citral and hydroxylamine hydrochloride in water in a reaction vessel.

  • Slowly add a solution of sodium bicarbonate dropwise to the reaction mixture to control the pH.

  • Stir the mixture at a controlled temperature of 50-60°C for 2-5 hours.[2]

  • Isolate the product, which may precipitate out of the solution upon cooling or require extraction with a suitable organic solvent.

Ultrasound-Assisted Synthesis

Sonication can dramatically accelerate the reaction rate.

Procedure:

  • In a beaker, dissolve the carbonyl compound (1 mmol) in 10 mL of an appropriate solvent (e.g., water or a water-ethanol mixture).

  • Immerse the beaker in an ultrasonic bath with a water temperature of approximately 60°C.

  • Add hydroxylamine hydrochloride (1.5 mmol) in 1-2 mL of water to the solution.

  • Sonicate the mixture for 2 minutes while adjusting the pH to approximately 10 by the dropwise addition of a 10% potassium carbonate solution.[2]

  • Continue sonication until the reaction is complete as monitored by TLC (typically 1-3 minutes).

  • Filter the resulting precipitate, wash with water, and air-dry.[2]

Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation provides a rapid and efficient solvent-free method.

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix an aldehyde (1 mmol), sodium carbonate (5 mmol, 0.51 g), and hydroxylamine hydrochloride (5 mmol, 0.35 g).

  • Place the vessel in a microwave reactor and irradiate at 100 W for 5 minutes with air-cooling and magnetic stirring.

  • After cooling to room temperature, resuspend the reaction mixture in dichloromethane (10 mL), filter, and analyze the product.

Mechanochemical (Solvent-Free) Synthesis

This "grindstone chemistry" approach avoids the use of solvents altogether.

Procedure:

  • In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as Bi₂O₃ (0.6 mmol).

  • Grind the mixture with a pestle at room temperature for the required time (typically 1.5-20 minutes), monitoring the reaction progress by TLC.[3]

  • Upon completion, add ethyl acetate (2 x 10 mL) to the mixture and filter to separate the catalyst.

  • Concentrate the filtrate and add water to precipitate the product.

  • Filter the precipitate and dry under vacuum to obtain the pure oxime.[3]

Reaction Mechanism and Workflow

The formation of an oxime from an aldehyde or ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by proton transfer and the elimination of a water molecule to form the carbon-nitrogen double bond of the oxime. This reaction is often catalyzed by acid.

experimental_workflow cluster_reactants Reactants cluster_methods Synthesis Methods cluster_process Process cluster_purification Work-up & Purification cluster_product Final Product Citral Citral (Aldehyde) Reaction Oximation Reaction Citral->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Conventional Conventional Heating Conventional->Reaction Solvent (e.g., Ethanol) Ultrasound Ultrasound Irradiation Ultrasound->Reaction Solvent (e.g., Water) Microwave Microwave Irradiation Microwave->Reaction Solvent-free Mechanochemical Mechanochemical (Grinding) Mechanochemical->Reaction Solvent-free Isolation Isolation (Filtration/Extraction) Reaction->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification CitralOxime This compound Purification->CitralOxime

Caption: Generalized workflow for the synthesis of this compound.

The reaction proceeds through a common intermediate, with the primary variable being the method of energy input and the presence or absence of a solvent. The choice of method influences the reaction kinetics and overall process efficiency.

signaling_pathway Reactants Citral + Hydroxylamine Nucleophilic_Attack Nucleophilic Attack of Hydroxylamine on Carbonyl Carbon Reactants->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Dehydration Elimination of Water (Dehydration) Proton_Transfer->Dehydration Product This compound + H₂O Dehydration->Product

References

Purity Assessment of Synthetic Citral Oxime: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of synthetic citral oxime, a compound of interest in the fragrance and pharmaceutical industries. Experimental data and detailed protocols are presented to aid in method selection and implementation.

This compound, synthesized from the reaction of citral with hydroxylamine, is a mixture of E and Z stereoisomers of both neral and geranial oximes. Due to its potential thermal instability, HPLC is the preferred chromatographic method over Gas Chromatography (GC), as high temperatures in GC can lead to degradation and inaccurate purity profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust and reliable method for separating and quantifying the various isomers of this compound and any process-related impurities. A well-developed Reverse-Phase HPLC (RP-HPLC) method can provide high resolution and accurate quantification.

Proposed HPLC Method

Based on established methods for the separation of similar terpene and oxime isomers, the following RP-HPLC parameters are proposed for the analysis of synthetic this compound:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis at 230 nm
Column Temperature 25 °C
Sample Preparation Dissolve 1 mg of this compound in 10 mL of mobile phase

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Citral Oxime Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separate Isocratic Separation on C18 Column hplc->separate detect UV Detection at 230 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

Alternative Purity Assessment Methods

While HPLC is the recommended method for detailed isomeric purity, other techniques can be employed for an overall purity assessment, especially in resource-limited settings or for rapid screening.

Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution of isomers, high sensitivity, accurate quantification.Requires specialized equipment and trained personnel, higher cost.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Provides a direct measure of purity without the need for a reference standard of the analyte, structural information.Lower sensitivity than HPLC, requires a high-field NMR spectrometer.
Titration Reaction of the oxime group with a titrant of known concentration.Simple, inexpensive, and rapid.Non-specific, measures total oxime content but not individual isomers or impurities.
UV-Vis Spectroscopy Measurement of light absorbance at a specific wavelength.Very simple, rapid, and low cost.Non-specific, can be affected by any UV-active impurities, not suitable for complex mixtures.

Experimental Protocols for Alternative Methods

Quantitative NMR (qNMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Dissolution: Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) and gently vortex to dissolve the sample completely.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum using a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the signals corresponding to the analyte (this compound) and the internal standard.

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Titration
  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve the sample in 50 mL of a suitable solvent (e.g., ethanol).

  • Titration: Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution using a potentiometric titrator or a suitable indicator. The oxime group will react with the acid.

  • Endpoint Determination: Determine the equivalence point from the titration curve.

  • Calculation: Calculate the purity based on the volume of titrant consumed and the stoichiometry of the reaction.

UV-Vis Spectroscopy
  • Standard Preparation: Prepare a series of standard solutions of a purified this compound reference standard of known concentrations in a suitable solvent (e.g., ethanol).

  • Sample Preparation: Prepare a solution of the synthetic this compound sample in the same solvent with a concentration that falls within the range of the standard curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which for this compound is expected to be around 230 nm.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Calculation: Determine the concentration of the sample solution from the calibration curve and calculate the purity of the synthetic sample.

Conclusion

For a comprehensive and accurate purity assessment of synthetic this compound, including the separation and quantification of its stereoisomers, RP-HPLC is the most suitable method . It provides detailed information on the isomeric ratio and the presence of any impurities. For rapid, cost-effective, but less specific purity estimations, quantitative NMR offers a direct measure of purity, while titration and UV-Vis spectroscopy can serve as simple screening tools. The choice of method will depend on the specific requirements of the analysis, available resources, and the desired level of detail in the purity assessment.

A Comparative Analysis of the Reactivity of Citral Oxime and Other Aliphatic Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of citral oxime, an α,β-unsaturated aldoxime, with that of saturated aliphatic oximes. The presence of a conjugated double bond in this compound significantly influences its reactivity profile in various chemical transformations, including hydrolysis, rearrangement, oxidation, and reduction, when compared to its saturated counterparts. For the purpose of this comparison, cyclohexanone oxime, a widely studied saturated ketoxime, and propanal oxime, a simple saturated aldoxime, will be used as representative examples of aliphatic oximes.

Key Structural Differences

The primary structural distinction lies in the α,β-unsaturation within the carbon backbone of this compound. This conjugation affects the electron distribution throughout the molecule, influencing the reactivity of the C=NOH functional group.

Comparison of Chemical Reactivity

The reactivity of this compound and other aliphatic oximes is compared across several key chemical reactions.

Formation of Oximes

The formation of oximes from carbonyl compounds is a nucleophilic addition-elimination reaction. The reactivity of the parent carbonyl compound plays a crucial role in the kinetics of this reaction. Generally, aldehydes react faster than ketones. Furthermore, conjugation in the aldehyde can decrease the rate of oxime formation. For instance, citral, a conjugated aldehyde, has been observed to react approximately two times slower than dodecanal, a non-conjugated aldehyde, in oxime ligation reactions.

Hydrolysis

Oximes are generally stable to hydrolysis compared to other imines like hydrazones. In aqueous solutions, aliphatic oximes are reported to be 100 to 1000 times more resistant to hydrolysis than analogous hydrazones. The hydrolysis of oximes is typically acid-catalyzed and results in the regeneration of the corresponding carbonyl compound and hydroxylamine.

Table 1: Comparison of Hydrolysis Reactivity

Oxime TypeReactivity/StabilityConditions for HydrolysisProducts
This compound Expected to be hydrolytically stable, though the conjugated system might influence the rate.Acidic conditions (e.g., acetic acid) and heat.Citral and Hydroxylamine
Cyclohexanone Oxime Stable under neutral conditions.Can be hydrolyzed with acetic acid.[1]Cyclohexanone and Hydroxylamine[1]
Propanal Oxime Generally stable, similar to other aliphatic aldoximes.Acidic conditions and heat.Propanal and Hydroxylamine
Beckmann Rearrangement

The Beckmann rearrangement is a characteristic reaction of oximes, converting them into amides or nitriles under acidic conditions. The nature of the starting oxime (aldoxime or ketoxime) determines the product.

  • This compound (an Aldoxime): Is expected to undergo rearrangement (or dehydration) to form the corresponding nitrile, geranonitrile. This is a common reaction for aldoximes.

  • Cyclohexanone Oxime (a Ketoxime): Undergoes a classic Beckmann rearrangement to yield ε-caprolactam, a cyclic amide that is a precursor to Nylon 6.[1]

Table 2: Comparison of Beckmann Rearrangement

OximeReagents/CatalystProductReported Yield
This compound Acid catalysts (e.g., H₂SO₄, PPA) or dehydrating agents.GeranonitrileData not available in the searched literature.
Cyclohexanone Oxime H₂SO₄[1]ε-Caprolactam[1]High
Cyclohexanone Oxime Phenyl dichlorophosphate in acetonitrile at room temperature.ε-Caprolactam86%[2]
Oxidation

The oxidation of oximes can lead to various products depending on the oxidizing agent and reaction conditions. The presence of the α,β-unsaturated system in this compound provides an additional site for oxidation compared to saturated aliphatic oximes.

Table 3: Comparison of Oxidation Reactivity

OximeOxidizing AgentExpected Product(s)
This compound Peroxy acids, KMnO₄, etc.Potential for oxidation at the C=N bond to form a nitro compound, and/or at the C=C bonds (e.g., epoxidation or cleavage).
Cyclohexanone Oxime H₂O₂Cyclohexanone and N₂O
Propanal Oxime Peroxytrifluoroacetic acid1-Nitropropane
Reduction

The reduction of oximes typically yields primary amines. The C=N bond is reduced, and in the case of this compound, the C=C bonds are also susceptible to reduction depending on the reducing agent and reaction conditions.

Table 4: Comparison of Reduction Reactivity

OximeReducing AgentExpected Product(s)
This compound LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd)Geranylamine (if C=N is selectively reduced) or 3,7-dimethyloctan-1-amine (if both C=N and C=C are reduced).
Cyclohexanone Oxime Sodium amalgam[1]Cyclohexylamine[1]
Propanal Oxime LiAlH₄n-Propylamine

Experimental Protocols

Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam
  • Reagents: Cyclohexanone oxime, 85% sulfuric acid.

  • Procedure: A 10 g portion of cyclohexanone oxime is placed in a 1 L beaker with 20 cc of 85% sulfuric acid. The beaker is heated with a low flame while mixing until bubbles first appear. The beaker is immediately removed from the flame, and the vigorous reaction is allowed to subside. This process is repeated for the desired amount of starting material. The resulting acid solution of ε-caprolactam is then further processed for purification.[3]

Hydrolysis of Cyclohexanone Oxime
  • Reagents: Cyclohexanone oxime, deionized water, HZSM-5 catalyst.

  • Procedure: 1 g (0.0088 mol) of cyclohexanone oxime, 20 mL (1.111 mol) of deionized water, and 2 g of HZSM-5 catalyst (silicon-aluminum ratio of 25) are placed in a 100 mL three-necked bottle. The mixture is stirred and refluxed at 60°C for 1 hour. After the reaction, toluene is added for extraction to separate the resulting cyclohexanone. The aqueous phase contains the hydroxylamine product.[4]

Visualizations

Beckmann_Rearrangement_Comparison Comparative Beckmann Rearrangement Pathways cluster_citral This compound (Aldoxime) cluster_cyclohexanone Cyclohexanone Oxime (Ketoxime) citral_oxime This compound (α,β-Unsaturated Aldoxime) geranonitrile Geranonitrile (a Nitrile) citral_oxime->geranonitrile  [H⁺] or Dehydrating Agent cyclohexanone_oxime Cyclohexanone Oxime (Saturated Ketoxime) caprolactam ε-Caprolactam (a Lactam) cyclohexanone_oxime->caprolactam  H₂SO₄

Caption: Beckmann rearrangement of an aldoxime versus a ketoxime.

Experimental_Workflow_Hydrolysis Experimental Workflow for Oxime Hydrolysis start Start: Oxime, Water, Acid Catalyst reaction Reaction: Stir and Heat (e.g., 60°C, 1h) start->reaction extraction Workup: Add Organic Solvent (e.g., Toluene) and Separate Layers reaction->extraction organic_phase Organic Phase: Contains Carbonyl Compound extraction->organic_phase aqueous_phase Aqueous Phase: Contains Hydroxylamine extraction->aqueous_phase analysis Analysis: GC, Titration organic_phase->analysis aqueous_phase->analysis

Caption: General workflow for the hydrolysis of an oxime.

Conclusion

The reactivity of this compound is distinct from that of saturated aliphatic oximes primarily due to its α,β-unsaturated nature and its classification as an aldoxime. The conjugated system in this compound can decrease the rate of its formation from the parent aldehyde. In the Beckmann rearrangement, this compound is expected to yield a nitrile, in contrast to the amide (lactam) formed from a saturated ketoxime like cyclohexanone oxime. Furthermore, the presence of carbon-carbon double bonds in this compound introduces additional sites for reactivity in oxidation and reduction reactions, potentially leading to a wider array of products compared to saturated oximes. These differences are critical for researchers in synthetic chemistry and drug development when considering the use of these molecules as synthons or pharmacophores.

References

Comparative Guide to the Identification of Citral Oxime Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of citral with hydroxylamine, offering insights into the identity and distribution of the resulting oximes under various synthetic conditions. Detailed experimental protocols and supporting data are presented to aid in the accurate identification and characterization of these compounds.

Introduction to the Oximation of Citral

Citral, a key component of lemongrass oil, is an isomeric mixture of geranial (trans-citral or citral A) and neral (cis-citral or citral B).[1] The reaction of citral with hydroxylamine is a fundamental process that leads to the formation of citral oxime, a valuable intermediate in the fragrance and pharmaceutical industries. This reaction yields a mixture of four possible diastereomeric oximes due to the presence of two stereogenic centers in the citral molecule and the formation of a new stereocenter at the oxime nitrogen. The four isomers are (E,E)-oxime, (Z,E)-oxime, (E,Z)-oxime, and (Z,Z)-oxime.

The identification and quantification of these isomers are crucial for quality control and for understanding the stereochemical outcome of the reaction under different conditions. This guide compares various synthetic methods and provides the necessary experimental details for their replication and analysis.

Synthesis of this compound: A Comparative Analysis

Several methods have been developed for the synthesis of this compound, ranging from conventional heating to more environmentally friendly approaches. A comparative summary of these methods is presented below.

Table 1: Comparison of Citral Oximation Methods
Method Typical Reagents Reaction Conditions Typical Yield Key Advantages Key Disadvantages
Conventional Heating Citral, Hydroxylamine Hydrochloride, Base (e.g., Sodium Carbonate, Pyridine)Reflux in a solvent (e.g., ethanol, water)HighWell-established, high conversionLong reaction times, use of potentially toxic solvents/bases, energy-intensive[2]
Mechanochemical Grinding Citral, Hydroxylamine Hydrochloride, Sodium HydroxideSolvent-free grinding at room temperatureExcellentEnvironmentally friendly (solvent-free), rapid, simple procedure[1][3]May require specialized grinding equipment for large-scale synthesis
Ultrasound-Assisted Synthesis Citral, Hydroxylamine Hydrochloride, Base (e.g., Potassium Carbonate)Sonication in a solvent (e.g., water, ethanol-water)ExcellentRapid reaction times, milder conditions, high yields[2]Requires an ultrasonic bath or probe
Green Synthesis with Natural Acids Citral, Hydroxylamine Hydrochloride, Natural Acid Catalyst (e.g., fruit juices)Stirring at room temperature or gentle heatingGood to ExcellentUtilizes renewable and non-toxic catalysts, environmentally benignReaction times and yields can be variable depending on the natural acid source

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for accurate reproduction and comparison.

Conventional Heating Method

Protocol:

  • Dissolve citral (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water.

  • Reflux the mixture with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound mixture.

  • Purify the isomers by column chromatography on silica gel.

Mechanochemical Grinding Method

Protocol:

  • In a mortar, combine citral (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and solid sodium hydroxide (1.2 equivalents).[1]

  • Grind the mixture with a pestle at room temperature for the time specified in your experimental setup (typically monitored by TLC).[3]

  • Upon completion, add water to the reaction mixture and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the this compound mixture.[3]

  • Separate the isomers by column chromatography.[1]

Ultrasound-Assisted Synthesis

Protocol:

  • In a beaker, dissolve citral (1 equivalent) in a minimal amount of ethanol and add water.

  • Add hydroxylamine hydrochloride (1.5 equivalents).

  • Immerse the beaker in an ultrasonic bath and sonicate the mixture.[2]

  • Slowly add a 10% aqueous solution of potassium carbonate until the pH is approximately 10.[2]

  • Continue sonication and monitor the reaction by TLC.

  • The product often precipitates out of the solution and can be collected by filtration.[2]

  • Wash the precipitate with water and dry to obtain the this compound.

Identification and Characterization of Products

The four diastereomeric citral oximes can be separated and identified using chromatographic and spectroscopic techniques.

Chromatographic Separation

Isocratic silica-gel column chromatography is an effective method for isolating the individual stereoisomers.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify the E/Z stereoisomers of the oximes based on their retention times and mass spectra.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D-NMR spectroscopy are powerful tools for the structural elucidation of the separated oxime isomers.[1] The chemical shifts and coupling constants of the protons, particularly those of the -CH=NOH and the adjacent vinyl group, are characteristic for each isomer.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the oxime functional group through the characteristic C=N and N-O stretching vibrations.

Potential Side Reactions: The Beckmann Rearrangement

Under acidic conditions, this compound can undergo a Beckmann rearrangement to form N-substituted amides.[4] This reaction is catalyzed by a variety of acids and reagents, including strong Brønsted acids (e.g., sulfuric acid), Lewis acids, and other activating agents like tosyl chloride.[5]

The Beckmann rearrangement is a potential pathway for the formation of side products during the synthesis or subsequent handling of this compound, especially in acidic environments. The identification of these amide byproducts is crucial for a complete analysis of the reaction mixture. The products of the Beckmann rearrangement can be identified using spectroscopic methods, where the appearance of a carbonyl stretch in the IR spectrum and characteristic amide proton and carbon signals in the NMR spectrum would be indicative of the rearrangement.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a typical experimental workflow for the synthesis and analysis of this compound.

Citral_Oximation cluster_reactants Reactants cluster_products Products Citral Citral (Geranial + Neral) EE_Oxime (E,E)-Oxime Citral->EE_Oxime Oximation Reaction ZE_Oxime (Z,E)-Oxime Citral->ZE_Oxime Oximation Reaction EZ_Oxime (E,Z)-Oxime Citral->EZ_Oxime Oximation Reaction ZZ_Oxime (Z,Z)-Oxime Citral->ZZ_Oxime Oximation Reaction Hydroxylamine Hydroxylamine (NH2OH)

Caption: Reaction of citral with hydroxylamine yields four diastereomeric oximes.

Experimental_Workflow Start Start: Citral Oximation Synthesis Synthesis (Conventional, Mechanochemical, or Ultrasound) Start->Synthesis Workup Reaction Workup (Extraction, Washing, Drying) Synthesis->Workup Crude_Product Crude this compound Mixture Workup->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Isolated_Isomers Isolated Oxime Isomers Purification->Isolated_Isomers Characterization Characterization (NMR, GC-MS, IR) Isolated_Isomers->Characterization Data_Analysis Data Analysis and Isomer Identification Characterization->Data_Analysis End End: Confirmed Product Identities Data_Analysis->End Beckmann_Rearrangement Citral_Oxime This compound Isomer Amide N-Substituted Amide Citral_Oxime->Amide Beckmann Rearrangement Acid_Catalyst Acid Catalyst (e.g., H2SO4, PCl5)

References

Navigating the Catalytic Landscape for Citral Oxime Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of citral oxime, a key intermediate in the fragrance and pharmaceutical industries, is of paramount importance. The choice of catalyst plays a pivotal role in determining reaction efficiency, selectivity, and overall process sustainability. This guide provides a comprehensive comparison of different catalytic systems for this compound synthesis, supported by experimental data and detailed methodologies.

The conversion of citral to this compound is a nucleophilic addition reaction where the aldehyde group of citral reacts with hydroxylamine. This process can be significantly influenced by the presence of a catalyst. Catalytic approaches are broadly categorized into homogeneous and heterogeneous systems, with a growing interest in solvent-free and environmentally benign methods. This guide will delve into the performance of various catalysts, including traditional methods, heterogeneous solid acids and bases, and innovative mechanochemical and ultrasound-assisted techniques.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in this compound synthesis is evaluated based on key performance indicators such as product yield, selectivity, reaction time, and the mildness of reaction conditions. The following table summarizes the available quantitative data for various catalytic and non-catalytic methods.

Catalyst/MethodCatalyst TypeSolvent/ConditionsReaction TimeYield (%)Selectivity (%)Reference/Notes
Conventional Method Homogeneous (Base)Ethanol, Reflux1 hour~85-90HighTraditional method using a base like sodium bicarbonate or sodium hydroxide.[1]
Mechanochemical Synthesis Catalyst-Free/BaseSolvent-Free, Room Temp.Not specified95-99 (purity)HighUtilizes mechanical force (grinding) to initiate the reaction between citral and NH₂OH·HCl/NaOH.[2][3]
Bismuth(III) Oxide (Bi₂O₃) Heterogeneous (Oxide)Solvent-Free, Grinding2.5 min>98HighData for cinnamaldehyde, an analogous α,β-unsaturated aldehyde.[4]
Titanium Dioxide (TiO₂/SO₄²⁻) Heterogeneous (Solid Acid)Solvent-Free, Mild Cond.Not specifiedHighHighReported as an efficient and reusable catalyst for aromatic oximes.[1]
Ultrasound-Assisted Synthesis Catalyst-Free/BaseWater, Room Temp.~15-30 minExcellentHighUtilizes ultrasonic irradiation to accelerate the reaction.
m-Phenylenediamine (mPDA) Homogeneous (Amine)Phosphate Buffer (pH 7.3)---Kinetic studies show it to be a more efficient catalyst than aniline for oxime ligation.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the key synthetic methods discussed.

Conventional Synthesis in Ethanol
  • Reactant Preparation: Dissolve citral (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Base Addition: Add sodium bicarbonate (1.3 equivalents) to the mixture.

  • Reaction: Reflux the reaction mixture for 1 hour.

  • Work-up: After cooling, the reaction mixture is typically filtered, and the solvent is evaporated. The crude product is then purified, often by distillation or chromatography.[1]

Solvent-Free Mechanochemical Synthesis
  • Reactant Mixing: In a mortar, combine citral (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium hydroxide (1.2 equivalents).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for a specified duration or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Isolation: The resulting this compound is then isolated and purified. This method avoids the use of solvents, making it an environmentally friendly approach.[2][3]

Heterogeneous Catalysis using Bismuth(III) Oxide (Bi₂O₃) under Grinding
  • Reactant and Catalyst Mixing: In a mortar, mix the aldehyde (e.g., cinnamaldehyde as a proxy for citral), hydroxylamine hydrochloride, and a catalytic amount of Bi₂O₃.

  • Grinding: Grind the mixture with a pestle at room temperature for the specified time.

  • Product Extraction: After the reaction, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the solid catalyst is removed by filtration.

  • Purification: The solvent is evaporated to yield the oxime product.

Visualizing the Synthesis Workflow and Reaction Pathway

To better illustrate the processes involved in this compound synthesis, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_methods Catalytic Method Citral Citral Reaction Reaction Vessel Citral->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Conventional Conventional (Solvent + Base) Conventional->Reaction Heat Mechanochemical Mechanochemical (Solvent-Free) Mechanochemical->Reaction Grinding Heterogeneous Heterogeneous Catalyst (e.g., Bi2O3, Solid Acid) Heterogeneous->Reaction Catalyst Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: A generalized experimental workflow for the synthesis of this compound, highlighting different catalytic approaches.

reaction_pathway Citral Citral (Aldehyde) Intermediate Tetrahedral Intermediate Citral->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Protonation Protonation of Hydroxyl Group Intermediate->Protonation Dehydration Dehydration (-H2O) Protonation->Dehydration Oxime This compound Dehydration->Oxime

Caption: A simplified reaction pathway for the formation of this compound from citral and hydroxylamine.

Conclusion

The synthesis of this compound can be achieved through various catalytic and non-catalytic methods. While traditional homogeneous catalysis in solution remains a viable option, modern approaches such as solvent-free mechanochemical synthesis and the use of heterogeneous catalysts like Bi₂O₃ offer significant advantages in terms of reaction efficiency, reduced environmental impact, and ease of catalyst separation and reuse. The choice of the optimal method will depend on specific laboratory or industrial requirements, balancing factors such as cost, scalability, and green chemistry principles. Further research into the direct comparative performance of different solid acid and base catalysts for citral oximation would be beneficial for a more complete understanding of the catalytic landscape.

References

A Comparative Analysis of Citral Oxime and its Nitrile Derivative, Geranyl Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Side-by-Side Examination of Physicochemical Properties, Synthesis, and Biological Activity.

In the landscape of terpenoid chemistry and its applications in fragrance, flavor, and pharmaceuticals, citral and its derivatives are of significant interest. This guide provides a detailed comparison of citral oxime and its corresponding nitrile, geranyl nitrile. By examining their chemical characteristics, synthesis, and biological profiles, this document aims to furnish researchers with the critical data needed for informed decision-making in product development and scientific investigation.

Physicochemical Properties: A Tabulated Comparison

A fundamental understanding of the physicochemical properties of this compound and geranyl nitrile is crucial for predicting their behavior in various applications. The following table summarizes key quantitative data for these two compounds.

PropertyThis compoundGeranyl Nitrile
Molecular Formula C₁₀H₁₇NOC₁₀H₁₅N
Molecular Weight 167.25 g/mol [1][2]149.24 g/mol
Appearance Yellow oily liquidColorless to pale yellow liquid[3]
Boiling Point 270.3°C at 760 mmHg[1]222°C[3]
Density / Specific Gravity 0.86 g/cm³[1]0.865 - 0.885 @ 25°C[3]
LogP (Partition Coefficient) 3.14[1]3.30 (estimated)
Refractive Index Not specified1.470 - 1.481[3]
Flash Point Not specified> 110°C[4]
Solubility Soluble in DMSO, ethanol[1]Soluble in oils, 70% alcohol[3]

Synthesis and Conversion: From Oxime to Nitrile

This compound serves as a key intermediate in the synthesis of geranyl nitrile, a more stable compound often favored in the fragrance industry.[5] The conversion is a dehydration reaction, typically facilitated by a dehydrating agent.

Experimental Protocol: Dehydration of this compound to Geranyl Nitrile

A common method for the dehydration of an aldoxime to a nitrile involves the use of a dehydrating agent such as acetic anhydride.[5] While various methods exist, a general laboratory-scale protocol is outlined below.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate (or other suitable base)

  • Anhydrous sodium sulfate (or other suitable drying agent)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Distilled water

Procedure:

  • Dissolve this compound in an appropriate organic solvent.

  • Slowly add acetic anhydride to the solution while stirring. The reaction is often exothermic and may require cooling.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess acetic anhydride by the slow addition of water.

  • Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude geranyl nitrile.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure geranyl nitrile.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Citral_Oxime This compound Reaction_Mixture Reaction in Organic Solvent Citral_Oxime->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Quenching Quenching with H₂O Reaction_Mixture->Quenching Completion Neutralization Neutralization with NaHCO₃ Quenching->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Geranyl_Nitrile Geranyl Nitrile Purification->Geranyl_Nitrile

Synthesis of Geranyl Nitrile from this compound.

Biological Activity: A Comparative Overview

Direct comparative studies on the biological activities of this compound and geranyl nitrile are limited. However, insights can be drawn from studies on the parent compound, citral, and related terpenoids. Citral is known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[6][7]

A study on the metabolism of geranyl nitrile in hepatocytes indicated that the nitrile group is resistant to metabolic oxidation.[8] Major biotransformation pathways involved epoxidation of the alkene moiety and hydroxylation of the terminal methyl groups.[8] This metabolic stability of the nitrile functional group is a key differentiator from the more reactive oxime.

General Experimental Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol provides a general framework for assessing the antimicrobial properties of compounds like this compound and geranyl nitrile.

Materials:

  • Test compounds (this compound, Geranyl nitrile)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Prepare sterile agar plates.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (at various concentrations), positive control, and negative control to the respective wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Analysis cluster_result Result Inoculation Inoculate Agar Plate with Microorganism Well_Creation Create Wells in Agar Inoculation->Well_Creation Compound_Addition Add Test Compounds & Controls to Wells Well_Creation->Compound_Addition Incubation Incubate Plates Compound_Addition->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Activity_Determination Determine Antimicrobial Activity Measurement->Activity_Determination

Workflow for Antimicrobial Susceptibility Testing.

Signaling Pathways

Specific signaling pathway involvement for this compound and its nitrile derivative has not been extensively elucidated. However, the parent compound, citral, has been shown to exert anti-inflammatory effects by inhibiting nuclear factor kappa B (NF-κB) activation and cyclooxygenase-2 (COX-2) expression.[7] It is plausible that this compound and geranyl nitrile may interact with similar inflammatory pathways, although further research is required to confirm this.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimulus->Cell_Surface_Receptor NF_kB_Activation NF-κB Activation Cell_Surface_Receptor->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2) NF_kB_Activation->Pro_inflammatory_Genes Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response Citral Citral (and potentially derivatives) Citral->NF_kB_Activation Inhibits Citral->Pro_inflammatory_Genes Inhibits

Potential Anti-inflammatory Signaling Pathway of Citral.

Conclusion

This compound and its nitrile derivative, geranyl nitrile, exhibit distinct physicochemical profiles that influence their stability and application. The conversion of the oxime to the more stable nitrile is a straightforward chemical transformation. While comprehensive, direct comparative biological data is sparse, the metabolic stability of the nitrile group in geranyl nitrile is a significant differentiating factor. The biological activities of the parent compound, citral, provide a foundation for hypothesizing the potential effects of its derivatives, though dedicated studies are necessary to fully characterize their individual pharmacological profiles. This guide provides a foundational dataset to aid researchers in the strategic selection and application of these versatile terpenoid compounds.

References

A Comparative Analysis of the Biological Efficacy of Citral and Citral Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of citral and its derivative, citral oxime. While extensive research has elucidated the multifaceted efficacy of citral, a key component of several essential oils, data on this compound remains comparatively scarce. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to facilitate a clear understanding of their respective and comparative biological potential.

Executive Summary

Citral is a well-documented bioactive compound with potent antimicrobial, anti-inflammatory, and antioxidant properties. Its mechanisms of action often involve disruption of cell membranes and modulation of key inflammatory signaling pathways such as NF-κB. In contrast, the biological activities of this compound are not as extensively characterized in publicly available literature. While some derivatives of this compound have shown enhanced biological effects, a direct and comprehensive comparison with citral is not well-established. This guide presents the current state of knowledge for both compounds to highlight their individual strengths and identify areas for future comparative research.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biological efficacy of citral. Corresponding data for this compound is largely unavailable in the reviewed literature.

Table 1: Antimicrobial Activity of Citral

MicroorganismAssay TypeConcentration/ValueReference
Candida albicansMinimum Inhibitory Concentration (MIC)64 µg/mL[1]
Candida tropicalisMIC5032 µg/mL[2]
Cladosporium oxysporumMIC128 µg/mL[3]
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)695 µg/mL[4]
Cronobacter sakazakiiMinimum Inhibitory Concentration (MIC)0.27 - 0.54 mg/mL[5][6]
Vibrio parahaemolyticusMinimum Inhibitory Concentration (MIC)0.125 mg/mL[7]
Carbapenem-resistant Enterobacter cloacaeMinimum Inhibitory Concentration (MIC)1000 µg/mL[8]

Table 2: Anti-inflammatory and Antioxidant Activity of Citral

ActivityAssay/ModelKey FindingsReference
Anti-inflammatoryInhibition of Nitric Oxide (NO) ProductionIC50: 6.5 µg/mL in LPS-stimulated RAW 264.7 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Significant reduction in a mouse model of periodontitis[4]
AntioxidantDPPH Radical ScavengingModerate activity
AntioxidantFerric Reducing Antioxidant Power (FRAP)EC50: 125 ± 28.86 µg/mL

Note: Data for this compound is not available in the reviewed literature for a direct comparison.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC of citral against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compound (citral) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2][3][4][5][6][7][8]

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of citral can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of citral for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite levels in citral-treated cells to those in LPS-stimulated cells without citral treatment. The IC50 value, the concentration of citral that inhibits 50% of NO production, is then determined.

Antioxidant Activity - DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant capacity of citral is often evaluated using the DPPH radical scavenging assay.

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration.

  • Reaction Mixture: Different concentrations of citral are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the citral-treated samples to that of a control (DPPH solution without the antioxidant).

Signaling Pathways and Mechanisms of Action

Citral's Anti-inflammatory Signaling Pathway

Citral has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Citral_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB IκB Degradation & NF-κB Release Nucleus->ProInflammatory_Genes Induces Citral Citral Citral->IKK Inhibits

Caption: Citral inhibits the NF-κB signaling pathway, reducing inflammation.

Experimental Workflow: MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow start Start prep_culture Prepare Microbial Culture start->prep_culture inoculate Inoculate Microtiter Plate prep_culture->inoculate serial_dilution Perform Serial Dilution of Test Compound serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The available evidence strongly supports the biological efficacy of citral as a potent antimicrobial and anti-inflammatory agent with antioxidant properties. Its mechanisms of action are increasingly understood, providing a solid foundation for its potential application in pharmaceuticals and drug development.

In stark contrast, the biological profile of this compound remains largely unexplored in peer-reviewed literature. While a patent suggests that derivatives of this compound may offer enhanced antifungal activity, comprehensive studies are needed to validate these claims and to investigate its broader biological potential.[1]

Future research should prioritize direct, head-to-head comparative studies of citral and this compound to elucidate their relative potencies across a range of biological activities. Key areas for investigation include:

  • Antimicrobial Efficacy: Quantitative comparisons of MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broad spectrum of pathogens.

  • Anti-inflammatory Activity: Comparative analysis of their effects on key inflammatory pathways and mediator production, including the determination of IC50 values.

  • Antioxidant Capacity: Direct comparison of their radical scavenging and reducing power using standardized assays.

  • Mechanism of Action: Elucidation of the molecular targets and signaling pathways modulated by this compound.

Such studies are crucial for determining whether this compound offers any therapeutic advantages over its parent compound, citral, and for guiding the future development of new therapeutic agents.

References

Safety Operating Guide

Safe Handling and Disposal of Citral Oxime in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling Citral Oxime Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, based on available safety data.

A key piece of safety information for this compound (CAS No. 13372-77-5) is its classification as "Not a hazardous substance or mixture" according to a materials safety data sheet from DC Chemicals. While this classification indicates a low hazard level, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks. The following guidelines are based on the principle of safe handling for non-hazardous chemicals in a laboratory environment.

Personal Protective Equipment (PPE)

Even when working with non-hazardous substances, a baseline of personal protective equipment is essential to protect against unforeseen reactions, spills, or contamination.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields
Hand Protection Standard laboratory gloves (e.g., nitrile)
Body Protection Laboratory coat
Foot Protection Closed-toe shoes
Operational Plan for Handling this compound

A structured approach to handling this compound from receipt to disposal ensures a safe and efficient workflow.

1. Receiving and Inspection:

  • Upon receipt, verify that the container is correctly labeled as "this compound" and that the CAS number (13372-77-5) matches.

  • Inspect the container for any signs of damage or leaks. If the container is compromised, handle it in a fume hood and transfer the contents to a new, appropriate container.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use to prevent contamination.

  • Store away from incompatible materials, although specific incompatibilities for this non-hazardous substance are not listed, general good practice is to store it separately from strong acids, bases, and oxidizing agents.

3. Handling and Use:

  • Always wear the recommended PPE (safety glasses, lab coat, gloves, and closed-toe shoes).

  • Handle this compound in a well-ventilated area. A fume hood is not strictly required based on its non-hazardous classification, but it is good practice for handling any chemical.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Wash hands thoroughly after handling.

Emergency Procedures

In the event of an accidental spill or exposure, follow these procedures.

Spill Response:

  • Alert others: Inform colleagues in the immediate area of the spill.

  • Containment: For a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Cleanup: Place the absorbent material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

As a non-hazardous substance, the disposal of this compound is generally straightforward, but local regulations must always be followed.

  • Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Contaminated Materials: Absorbent materials and any other materials contaminated with this compound should be placed in a labeled container and disposed of as chemical waste according to your institution's guidelines.

Safe Handling Workflow for this compound

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures receiving Receiving: - Verify Label - Inspect Container storage Storage: - Cool, Dry, Well-Ventilated - Tightly Closed Container receiving->storage Safe Transfer ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves - Closed-Toe Shoes storage->ppe Prepare for Use handling Handling: - Well-Ventilated Area - Avoid Contact - Good Hygiene ppe->handling waste_collection Waste Collection: - Collect in Labeled Container handling->waste_collection Generate Waste disposal Disposal: - Follow Local Regulations - Consult EHS waste_collection->disposal spill Spill: - Alert Others - Contain & Clean Up spill->waste_collection exposure Exposure: - Eye/Skin Flush - Move to Fresh Air medical_attention medical_attention exposure->medical_attention Seek Medical Attention (if necessary)

Caption: Workflow for the safe handling of this compound in a laboratory.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.